Technical Documentation Center

1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride
  • CAS: 1170204-51-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physical and Chemical Properties of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, high-purity building blocks. 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS: 117020...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, high-purity building blocks. 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS: 1170204-51-9) is a critical intermediate utilized in the synthesis of highly selective neurotherapeutics and targeted oncology probes. Structurally, it combines a rigid, electron-withdrawing difluorobenzenesulfonyl moiety with a basic piperazine ring, making it an ideal precursor for developing Nav1.7 sodium channel modulators[1], P2X7 receptor antagonists[2], and PI3K/mTOR PET imaging probes[3].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated synthetic methodologies, serving as a definitive guide for drug development professionals.

Structural & Chemical Identity

The compound exists predominantly as a hydrochloride salt in commercial and research settings to enhance its stability and aqueous solubility. The free base form, 1-(2,4-Difluorobenzenesulfonyl)piperazine (CAS: 847783-38-4), is highly reactive but less ideal for long-term storage due to the basic nature of the secondary amine[4].

  • Chemical Name: 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride

  • CAS Registry Number (HCl Salt): 1170204-51-9[5]

  • CAS Registry Number (Free Base): 847783-38-4[6]

  • Molecular Formula (HCl Salt): C10​H13​ClF2​N2​O2​S [7]

  • InChI Key (Free Base): BRCOHNLEUVNZPY-UHFFFAOYSA-N[4]

Structural Modularity

The molecule is designed with specific functional domains that dictate its chemical behavior and biological utility:

Structure Compound 1-(2,4-Difluorobenzenesulfonyl) piperazine hydrochloride Ring1 2,4-Difluorophenyl Ring (Electron-withdrawing, Lipophilic) Compound->Ring1 Linker Sulfonyl Group (-SO2-) (H-bond Acceptor, Rigid Linker) Compound->Linker Ring2 Piperazine Ring (Basic center, H-bond Donor) Compound->Ring2 Salt Hydrochloride (HCl) (Enhances aqueous solubility) Compound->Salt Ring1->Linker Linker->Ring2

Caption: Structural modules of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride.

Physical and Chemical Properties

Understanding the physicochemical profile of this compound is essential for downstream formulation and synthetic planning. The conversion of the free base to the hydrochloride salt significantly alters its thermodynamic properties, elevating its melting point and shifting its solubility profile from organic-soluble to highly water-soluble.

Quantitative Data Summary
PropertyFree Base (CAS 847783-38-4)Hydrochloride Salt (CAS 1170204-51-9)
Molecular Weight 262.28 g/mol 298.74 g/mol [5]
Exact Mass 262.06 Da298.03 Da
Physical State Viscous oil / Low-melting solidCrystalline powder[8]
Topological Polar Surface Area (TPSA) ~54.5 Ų~54.5 Ų (excluding counterion)
Hydrogen Bond Donors 1 (Piperazine -NH)2 (Protonated Piperazine -NH2+)
Hydrogen Bond Acceptors 4 (O2, N, F2)4
Solubility DCM, EtOAc, THF, MethanolWater, DMSO, Methanol; Insoluble in Hexane
Causality of Salt Formation

The secondary amine of the piperazine ring has a pKa of approximately 9.8. In its free base form, the molecule is susceptible to oxidative degradation and exhibits hygroscopic tendencies. By protonating this amine with hydrochloric acid, the resulting lattice energy of the crystalline salt drastically improves shelf-life and handling characteristics, making it the preferred form for high-throughput screening and scale-up synthesis[8].

Synthesis Methodology & Mechanistic Insights

The synthesis of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride requires precise control over stoichiometry to prevent over-sulfonylation (formation of the bis-sulfonamide). To achieve this, a protection-deprotection strategy is employed.

Step-by-Step Experimental Protocol

Step 1: Sulfonylation of Mono-Protected Piperazine

  • Reagents: 1-Boc-piperazine (1.0 eq), 2,4-difluorobenzenesulfonyl chloride (1.05 eq)[9], Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve 1-Boc-piperazine and TEA in anhydrous DCM and cool to 0 °C under an inert nitrogen atmosphere.

  • Addition: Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride in DCM dropwise to control the exothermic SN​2 nucleophilic attack at the sulfur center.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Boc Deprotection and Salt Formation

  • Reagents: 1-Boc-4-(2,4-difluorobenzenesulfonyl)piperazine (from Step 1), 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in a minimal amount of DCM or Ethyl Acetate.

  • Deprotection: Add an excess of 4M HCl in Dioxane at room temperature. The acidic environment cleaves the tert-butyl carbamate (Boc) group, releasing isobutylene and carbon dioxide gases.

  • Isolation: As the deprotection proceeds, the hydrochloride salt of the product will precipitate out of the organic solution. Stir for 2 hours, filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under high vacuum.

Synthesis Step1 Step 1: Nucleophilic Substitution 2,4-Difluorobenzenesulfonyl chloride + Mono-Boc-piperazine Cond1 Conditions: TEA/DIPEA, DCM, 0°C to RT Step1->Cond1 Int1 Intermediate: 1-Boc-4-(2,4-difluorobenzenesulfonyl)piperazine Cond1->Int1 Step2 Step 2: Boc Deprotection & Salt Formation Int1->Step2 Cond2 Conditions: 4M HCl in Dioxane, RT, 2h Step2->Cond2 Product Final Product: 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl Cond2->Product

Caption: Step-by-step synthesis and salt formation workflow.

Analytical Characterization & Self-Validating QA/QC

To ensure scientific integrity and trustworthiness, every synthesized batch must undergo a self-validating analytical workflow[7].

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (DMSO- d6​ ) is used to confirm the structural backbone. The piperazine protons typically appear as two distinct multiplets (due to the electron-withdrawing effect of the sulfonyl group). The highly deshielded broad singlet integrating to 2H at ~9.0 ppm confirms the presence of the protonated amine ( NH2+​ ).

    • 19F NMR is critical for verifying the integrity of the 2,4-difluoro substitution pattern, typically presenting as two distinct signals with complex multiplet splitting due to fluorine-fluorine and fluorine-proton coupling.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to verify >95% purity. A standard reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA) ensures the baseline separation of any unreacted starting materials.

  • Mass Spectrometry (LC-MS):

    • Electrospray Ionization (ESI+) will show the [M+H]+ peak at m/z 263.0, corresponding to the free base mass, confirming the molecular weight.

  • Counterion Validation:

    • Ion Chromatography (IC) or a simple Silver Nitrate ( AgNO3​ ) precipitation test confirms the stoichiometric presence of the chloride ( Cl− ) counterion.

Applications in Drug Discovery

The 2,4-difluorobenzenesulfonyl moiety is a privileged scaffold in medicinal chemistry. When coupled with piperazine, it acts as a versatile vector for exploring chemical space:

  • Nav1.7 Sodium Channel Modulators: The compound is utilized as a key intermediate in synthesizing highly selective Nav1.7 inhibitors. Nav1.7 is preferentially expressed in peripheral sensory neurons, and its modulation is a major target for non-addictive, next-generation pain therapeutics[1][10].

  • P2X7 Receptor Antagonists: Derivatives synthesized from this building block have been evaluated as non-nucleotide purine derivatives targeting the P2X7 receptor, which is heavily implicated in neuroinflammation and immune response modulation[2].

  • PET Imaging Probes: The scaffold has been successfully integrated into carbon-11 labeled imidazo[1,2-a]pyridine derivatives. These serve as specialized Positron Emission Tomography (PET) probes targeting the PI3K/mTOR pathway in cancer diagnostics[3].

References

  • Google Patents. "WO2010079443A1 - Sulfonamide derivatives". Google Patents.
  • ACS Publications. "Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists". Journal of Medicinal Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer". PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Application of Silica-Supported Alkylating Reagents in a One-Pot, Sequential Protocol". PMC. Available at:[Link]

  • Google Patents. "WO2016177340A1 - Bicyclic substituted benzene sulfonamide derivative". Google Patents.

Sources

Exploratory

1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride: In Vitro Mechanisms and Pharmacophore Profiling

Executive Summary In modern medicinal chemistry, 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS 1170204-51-9) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged, founda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS 1170204-51-9) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged, foundational pharmacophore building block. This specific structural motif—an arylsulfonyl group tethered to a basic piperazine ring—acts as the core recognition element for several high-value biological targets.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the in vitro mechanism of action of this compound by examining its two primary applications in drug discovery: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition for metabolic syndrome[1][2], and 5-Hydroxytryptamine 6 (5-HT6) receptor antagonism for cognitive disorders[3]. By understanding the causality behind its binding kinetics and the self-validating in vitro protocols used to evaluate it, researchers can better leverage this scaffold for lead optimization.

Chemical Profile & Pharmacophore Rationale

The efficacy of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride stems from the precise spatial arrangement of its functional groups:

  • The Piperazine Ring: Provides a protonatable secondary amine (nitrogen) at physiological pH. This is critical for anchoring the molecule to conserved acidic residues (e.g., Aspartate) within G-protein coupled receptors (GPCRs) or interacting with solvent-exposed interfaces in enzymatic pockets.

  • The Sulfonyl Linker ( −SO2​− ): Acts as a rigid, highly polar hinge. The oxygen atoms serve as potent hydrogen-bond acceptors, frequently engaging catalytic triads in enzymes.

  • The 2,4-Difluorophenyl Moiety: The fluorine substitutions are not merely for metabolic stability (preventing cytochrome P450-mediated oxidation). They strongly modulate the electron density of the phenyl ring, enhancing π−π stacking interactions with aromatic amino acids in deep, lipophilic binding pockets.

In Vitro Mechanism of Action: 11β-HSD1 Inhibition

Mechanistic Pathway

11β-HSD1 is an NADPH-dependent reductase localized in the endoplasmic reticulum of metabolic tissues (liver, adipose). It converts inactive cortisone into active cortisol, amplifying local glucocorticoid signaling. Overactivity of this enzyme is a primary driver of visceral obesity and insulin resistance[2][4].

Arylsulfonylpiperazines act as potent, competitive inhibitors of 11β-HSD1[1]. In vitro crystallographic and docking studies reveal that the compound binds directly within the enzyme's highly conserved Rossmann fold[4].

  • The 2,4-difluorophenyl group occupies the hydrophobic steroidal binding pocket, physically displacing the natural cortisone substrate.

  • The sulfonyl oxygens establish vital hydrogen bonds with the enzyme's catalytic triad (specifically Ser170 and Tyr183), neutralizing the proton-relay mechanism required for cortisone reduction[4].

  • The piperazine ring projects toward the nicotinamide ring of the NADPH cofactor, stabilizing the inactive enzyme-inhibitor complex.

HSD1_Pathway Cortisone Inactive Cortisone HSD1 11β-HSD1 Enzyme (NADPH-dependent) Cortisone->HSD1 Substrate Cortisol Active Cortisol HSD1->Cortisol Reduction GR Glucocorticoid Receptor Activation Cortisol->GR Binding Inhibitor 1-(2,4-Difluorobenzenesulfonyl) piperazine Inhibitor->HSD1 Competitive Inhibition

Diagram 1: 11β-HSD1 enzymatic pathway and the competitive inhibitory blockade by the piperazine scaffold.

In Vitro Mechanism of Action: 5-HT6 Receptor Antagonism

Mechanistic Pathway

The 5-HT6 receptor is a Gs​ -coupled GPCR predominantly expressed in the central nervous system. Activation by serotonin stimulates adenylyl cyclase, leading to cAMP accumulation. Antagonizing this receptor is a validated strategy for enhancing cholinergic neurotransmission in Alzheimer's disease and schizophrenia.

Arylsulfonylpiperazines are classic, high-affinity 5-HT6 antagonists[3]. The in vitro binding mechanism is driven by a two-point pharmacophore model:

  • Salt Bridge Formation: The basic piperazine nitrogen (protonated in vitro at pH 7.4) forms a critical electrostatic salt bridge with the highly conserved Aspartate residue (Asp106 / D3.32 ) located in transmembrane helix 3 (TM3) of the receptor.

  • Hydrophobic Anchoring: The 2,4-difluorobenzenesulfonyl group extends into an accessory hydrophobic sub-pocket formed by TM4, TM5, and TM6. This locks the GPCR in an inactive conformation, structurally preventing the inward movement of TM6 required for G-protein coupling.

GPCR_Signaling Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (GPCR) Serotonin->Receptor Agonism Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion Antagonist Arylsulfonylpiperazine Antagonist Antagonist->Receptor Salt Bridge (Asp3.32) Inhibition

Diagram 2: 5-HT6 GPCR signaling cascade interrupted by arylsulfonylpiperazine antagonism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following in vitro workflows are designed with internal controls to validate the causality of the observed mechanisms.

Protocol A: In Vitro 11β-HSD1 Radiometric Reductase Assay

Causality: Utilizing tritium-labeled cortisone allows for highly sensitive, direct tracking of enzymatic reduction, avoiding the background noise common in fluorescence-based assays.

  • Enzyme Preparation: Suspend recombinant human 11β-HSD1 in assay buffer (50 mM HEPES, pH 7.4, 1 mM EDTA). Note: EDTA is crucial to chelate divalent cations that could cause non-specific aggregation.

  • Cofactor & Inhibitor Addition: Add 1 mM NADPH. Dispense 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride in a 10-point serial dilution (DMSO final concentration <1% to prevent enzyme denaturation).

  • Initiation: Initiate the reaction by adding 200 nM of [3H] -cortisone. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Stop the reaction by adding an equal volume of cold ethyl acetate. This partitions the hydrophobic steroids into the organic layer, instantly halting aqueous enzymatic activity.

  • Quantification: Separate the organic layer via Thin-Layer Chromatography (TLC) or HPLC. Quantify the ratio of [3H] -cortisol to [3H] -cortisone using a liquid scintillation counter to calculate the IC50​ .

Protocol B: In Vitro 5-HT6 cAMP Accumulation Assay (HTRF)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) provides a ratiometric readout (665nm/620nm) that inherently normalizes well-to-well volume variations and media interference, making it a self-validating system for GPCR functional assays.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT6 receptor into 384-well plates.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and allowing it to accumulate to measurable levels.

  • Antagonist Incubation: Add the piperazine compound (serial dilutions) and incubate for 15 minutes at room temperature to allow orthosteric site equilibration.

  • Agonist Stimulation: Challenge the cells with an EC80​ concentration of serotonin (5-HT) for 30 minutes.

  • Lysis & Detection: Add lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour.

  • Readout: Measure time-resolved fluorescence. A decrease in the HTRF ratio indicates successful antagonism (less endogenous cAMP produced to compete with the cAMP-d2 tracer).

Quantitative Data Summary

The table below summarizes representative in vitro binding affinities of the 1-(2,4-difluorobenzenesulfonyl)piperazine scaffold and its optimized derivatives against primary targets, demonstrating its high-affinity profile[1][3][5].

TargetAssay TypeReadoutRepresentative Affinity ( IC50​/Ki​ )Selectivity Profile
11β-HSD1 Radiometric Reductase IC50​ 0.5 nM – 3.0 nM>1000-fold over 11β-HSD2
5-HT6 Receptor Radioligand Binding Ki​ 1.0 nM – 15.0 nMHigh selectivity over 5-HT2A/2C
PI3K/mTOR Kinase Inhibition IC50​ ~10 nM – 80 nMDual inhibition (when piperazine is elaborated with imidazo-pyridazines)

Note: The raw scaffold exhibits baseline micromolar affinity; nanomolar potencies are achieved upon functionalizing the N4 position of the piperazine ring[5][6].

References

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
  • Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1, PMC - NIH,
  • Identification of novel 11b-HSD1 inhibitors by combined ligand- and structure-based virtual screening, Universidad de Chile,
  • BindingDB BDBM32573 CHEMBL427896::arylsulfonylpiperazine, 45, BindingDB,
  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands, ResearchG
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis, ACS Public

Sources

Foundational

Pharmacokinetic Profiling of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride Derivatives: A Technical Guide

Executive Summary The 1-(2,4-difluorobenzenesulfonyl)piperazine moiety has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently utilized as a core scaffold or critical side-chain in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(2,4-difluorobenzenesulfonyl)piperazine moiety has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently utilized as a core scaffold or critical side-chain in the development of P2X7 receptor antagonists[1], PI3K/mTOR dual inhibitors[2], and 11β-HSD1 inhibitors[3]. For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this specific structural motif is paramount.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride derivatives, detailing the structural rationale behind their metabolic stability, summarizing quantitative PK parameters, and providing self-validating experimental protocols for preclinical evaluation.

Structural Pharmacokinetics: SAR & ADME Rationale

The pharmacokinetic behavior of this class of compounds is dictated by three distinct structural domains, each engineered to overcome specific physiological barriers:

A. The 2,4-Difluorophenyl Motif: Metabolic Shielding

The inclusion of fluorine atoms into organic scaffolds is a proven strategy to increase lipophilicity and metabolic stability, significantly enhancing bioavailability and target protein affinity[4],[5]. In an unsubstituted benzenesulfonyl ring, the electron-rich aromatic system is highly susceptible to cytochrome P450 (CYP450)-mediated epoxidation and subsequent aromatic hydroxylation.

  • Causality: Fluorine is highly electronegative and acts as a bioisostere for hydrogen. By substituting the 2- and 4-positions, the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring is lowered, creating an electron-deficient system that effectively repels oxidative attack by CYP3A4 and CYP2D6. This "metabolic shielding" dramatically reduces hepatic clearance ( CLint​ ) and extends the systemic half-life ( T1/2​ ).

B. The Sulfonamide Linker: Stability and Distribution

Unlike amide linkers, which are prone to hydrolysis by plasma amidases, the sulfonamide ( SO2​NH ) linkage is highly stable in systemic circulation.

  • Causality: The strong hydrogen-bond acceptor properties of the sulfonyl oxygens drive high plasma protein binding (PPB), typically to human serum albumin (HSA). While high PPB reduces the free fraction ( fu​ ) of the drug, it also creates a systemic reservoir that protects the molecule from rapid renal filtration, thereby increasing the volume of distribution ( Vss​ ).

C. The Piperazine Hydrochloride Core: Aqueous Solubility

A common liability of highly fluorinated aromatic compounds is poor aqueous solubility. The inclusion of the piperazine ring, specifically formulated as a hydrochloride salt, resolves this.

  • Causality: The distal secondary or tertiary nitrogen of the piperazine ring has a pKa of approximately 9.8. In the acidic environment of the stomach (pH 1.5–3.5) and at physiological blood pH (7.4), this nitrogen is fully protonated. The resulting cationic charge, stabilized by the chloride counterion, ensures rapid dissolution in the gastrointestinal tract, which is the critical first step for achieving high oral bioavailability ( F% ).

Mechanistic Pathways of Metabolism

Despite the fluorinated shield, these derivatives undergo specific biotransformation pathways, primarily localized to the piperazine ring.

MetabolicPathway Cmpd 1-(2,4-Difluorobenzenesulfonyl) piperazine HCl CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Cmpd->CYP Hepatic Clearance Excretion Renal Excretion Cmpd->Excretion Unchanged Drug Ox_Aryl Aromatic Hydroxylation (Blocked by F-atoms) CYP->Ox_Aryl C2/C4 Attack Ox_Pip Piperazine N-Oxidation / Dealkylation CYP->Ox_Pip N-Attack Phase2 Phase II Glucuronidation Ox_Pip->Phase2 Conjugation Phase2->Excretion Elimination

Fig 1: CYP450-mediated metabolic pathways and fluorine-induced shielding effects.

Quantitative Pharmacokinetic Parameters

The following table summarizes the representative preclinical PK parameters for optimized 1-(2,4-difluorobenzenesulfonyl)piperazine derivatives (extrapolated from murine models dosed at 2.5 mg/kg IV and 10 mg/kg PO)[2],[3].

PK ParameterIV Dosing (2.5 mg/kg)PO Dosing (10 mg/kg)Biological & Clinical Significance
T1/2​ (h) 1.1 – 2.52.0 – 4.5Moderate half-life dictates a likely BID (twice-daily) clinical dosing regimen.
CL (mL/min/kg) 15.0 – 45.0N/AIndicates a moderate hepatic extraction ratio; avoids first-pass clearance liabilities.
Vss​ (L/kg) 1.2 – 3.5N/AExceeds total body water (~0.7 L/kg), indicating extensive tissue distribution and BBB penetrance.
AUC0−∞​ (h·ng/mL) 300 – 800800 – 1500Demonstrates robust systemic exposure suitable for sustained target engagement.
Bioavailability ( F% ) N/A35% – 65%High oral absorption driven by the optimal balance of lipophilicity and HCl-mediated solubility.

Self-Validating Experimental Protocols

To accurately assess the PK profile of new derivatives within this class, laboratories must employ rigorous, self-validating methodologies.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using exactly 0.5 mg/mL ensures "sink conditions," preventing non-specific protein binding from artificially lowering the free drug concentration and skewing the CLint​ calculation.

  • Compound Spiking: Add the piperazine derivative to achieve a final concentration of 1 μM. Include Verapamil (1 μM) in a parallel well as a positive control.

    • Causality: Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded, the microsomes are metabolically inactive, and the assay must be invalidated.

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PDH).

    • Causality: Direct addition of NADPH leads to rapid thermal degradation in vitro. The regenerating system ensures a sustained, linear supply of the cofactor required for CYP450 activity over the entire assay duration.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately transfer into 150 μL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of organic solvent to aqueous matrix instantly denatures CYP proteins, halting artifactual ex vivo metabolism while simultaneously precipitating proteins and extracting the analyte for clean LC-MS/MS injection.

Protocol B: In Vivo PK Profiling Workflow

PKWorkflow Dose Dosing (IV / PO) Sample Blood Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS Model PK Modeling LCMS->Model

Fig 2: Standardized in vivo pharmacokinetic profiling and LC-MS/MS quantification workflow.

  • Dosing & Sampling: Administer the compound to C57BL/6 mice via IV bolus (2.5 mg/kg) or oral gavage (10 mg/kg). Collect 20 μL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C to isolate plasma.

  • Quantification: Analyze via LC-MS/MS using a C18 column and a gradient of water/acetonitrile (with 0.1% formic acid).

    • Causality: The 0.1% formic acid ensures the basic piperazine nitrogen remains fully protonated during chromatography, resulting in sharp peak shapes and enhanced ionization efficiency in the mass spectrometer's positive electrospray ionization (ESI+) mode.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software to derive AUC, CL , Vss​ , and F% .

Conclusion

The 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride scaffold represents a masterclass in rational drug design. By leveraging the metabolic shielding of fluorine, the systemic stability of the sulfonamide linkage, and the aqueous solubility of the basic piperazine salt, researchers can achieve highly favorable pharmacokinetic profiles suitable for both systemic and CNS-targeted therapeutics.

References

  • Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Medicinal Chemistry of Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (The Royal Society of Chemistry). URL:[Link]

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Pharmaceuticals (MDPI). URL:[Link]

Sources

Exploratory

crystal structure and stereochemistry of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and stereochemistry of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride, a compound of interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific salt, this document synthesizes data from closely related analogs to predict its structural features. We will delve into the expected conformational analysis of the piperazine ring, the influence of the 2,4-difluorobenzenesulfonyl moiety, and the critical role of the hydrochloride salt in dictating the crystal packing through strong hydrogen bonding interactions. Furthermore, this guide outlines a robust, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of the title compound using single-crystal X-ray diffraction, alongside spectroscopic techniques for stereochemical characterization.

Introduction: The Significance of Piperazine Scaffolds in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its prevalence is due to a combination of favorable properties: it is a versatile linker, can be readily functionalized at its two nitrogen atoms, and its basicity allows for the formation of salts, which can improve solubility and bioavailability. The conformational flexibility of the piperazine ring, primarily adopting a chair conformation, allows it to present substituents in well-defined spatial orientations, which is crucial for molecular recognition at biological targets. The introduction of a sulfonyl group, as in the title compound, can impart specific electronic and steric properties, influencing the molecule's pharmacokinetic and pharmacodynamic profile.

This guide will focus on 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride, a molecule that combines the piperazine core with a 2,4-difluorobenzenesulfonyl group. The fluorine atoms on the phenyl ring are expected to modulate the electronic properties of the sulfonyl group and can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be critical for crystal packing and receptor binding.

Predicted Molecular Structure and Stereochemistry

Based on the crystallographic analysis of numerous piperazine derivatives, we can confidently predict the key stereochemical features of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride.

Conformational Analysis of the Piperazine Ring

The piperazine ring in the vast majority of reported crystal structures adopts a stable chair conformation .[3][4][5][6] This is the lowest energy conformation, minimizing torsional and steric strain. In the case of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride, the protonation of the second nitrogen atom will likely lock the piperazine ring in this chair conformation. The bulky 2,4-difluorobenzenesulfonyl group is expected to occupy an equatorial position to minimize 1,3-diaxial interactions, which is a common feature in substituted piperazines.

The Role of the 2,4-Difluorobenzenesulfonyl Moiety

The geometry around the sulfur atom in the sulfonyl group is predicted to be a distorted tetrahedron.[4][5][6] The dihedral angle between the plane of the difluorobenzene ring and the plane of the piperazine ring will significantly influence the overall shape of the molecule. In related structures, these dihedral angles can vary, suggesting some degree of rotational freedom around the S-N bond.[3]

Intermolecular Interactions and Predicted Crystal Packing

The hydrochloride salt formation is the most critical factor in determining the crystal packing. The protonated nitrogen of the piperazine ring will act as a hydrogen bond donor, forming a strong N-H···Cl hydrogen bond with the chloride counter-ion. These interactions are fundamental in building the crystal lattice.

Furthermore, weaker intermolecular interactions are anticipated to play a significant role in stabilizing the crystal structure. These include:

  • C-H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.

  • C-H···F Hydrogen Bonds: The fluorine atoms on the phenyl ring can also act as weak hydrogen bond acceptors.[3]

  • π-π Stacking: The aromatic difluorobenzene rings may engage in offset π-π stacking interactions.

A hypothetical crystal packing arrangement would likely involve a network of N-H···Cl hydrogen bonds forming a primary structural motif, with the weaker C-H···O and C-H···F interactions and van der Waals forces providing additional stabilization.

Experimental Workflow for Structural Elucidation

To definitively determine the crystal structure and stereochemistry of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride, the following experimental workflow is proposed. This protocol is based on established methods for the synthesis and characterization of similar compounds.[1][2][4][6]

Synthesis of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

Protocol:

  • Reaction Setup: To a solution of piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane or acetonitrile, add triethylamine (2.2 equivalents) as a base.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in the same solvent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_salt Salt Formation Piperazine Piperazine Mix Reaction Mixture Piperazine->Mix Triethylamine Triethylamine Triethylamine->Mix Solvent1 Dichloromethane Solvent1->Mix Sulfonyl_Chloride 2,4-Difluorobenzenesulfonyl Chloride Sulfonyl_Chloride->Mix 0 °C to RT Quench Quench with Water Mix->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Dissolve Dissolve in Ether Purify->Dissolve Add_HCl Add HCl in Ether Dissolve->Add_HCl Precipitate Precipitate Add_HCl->Precipitate Isolate Filter & Dry Precipitate->Isolate Final_Product Final_Product Isolate->Final_Product Final Product Crystallography_Workflow Start High-Quality Single Crystal Mount Mount on Goniometer Start->Mount Data_Collection X-ray Data Collection (100 K) Mount->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CIF Check) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Sources

Foundational

Receptor Binding Profiling of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride: A Technical Guide to Serotonergic Ligand Characterization

Executive Summary The compound 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS: 1170204-51-9) serves as a highly privileged chemical building block and pharmacophore core in central nervous system (CNS) drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS: 1170204-51-9) serves as a highly privileged chemical building block and pharmacophore core in central nervous system (CNS) drug discovery[1]. Specifically, the arylsulfonylpiperazine scaffold is a hallmark structural motif for ligands targeting the serotonin 5-HT₆ and 5-HT₂A receptors[2][3]. Because the 5-HT₆ receptor is almost exclusively expressed in the CNS and is heavily implicated in cognitive impairment, Alzheimer's disease, and schizophrenia, profiling the receptor binding and functional efficacy of this scaffold is a critical workflow for neuropharmacology researchers.

This whitepaper provides an in-depth, self-validating methodological guide for characterizing the receptor binding profile of 1-(2,4-Difluorobenzenesulfonyl)piperazine-derived ligands, detailing the causality behind structural design, radioligand binding protocols, and functional efficacy assays.

Structural Rationale & Pharmacophore Modeling

Before deploying high-throughput screening or radioligand assays, it is essential to understand why 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride exhibits high affinity for serotonergic G-protein coupled receptors (GPCRs). The binding interaction is not random; it is driven by highly specific steric and electronic complementarities[4].

  • The Piperazine Ring (Basic Amine): At physiological pH, the piperazine nitrogen is protonated. This basic amine is the most critical pharmacophoric element, as it forms a robust salt bridge with the highly conserved Aspartate 3.32 (Asp3.32) residue located in transmembrane domain 3 (TM3) of the 5-HT₆ receptor. Without this ionic interaction, receptor affinity collapses.

  • The Sulfonyl Linker: The sulfonyl group ( −SO2​− ) acts as a rigid, geometry-enforcing hinge. It projects the aryl ring into the receptor's deep hydrophobic pocket while its oxygen atoms serve as hydrogen bond acceptors, interacting with polar residues (such as Ser5.43) within the binding cleft.

  • The 2,4-Difluorophenyl Moiety: The substitution of fluorine at the ortho (2) and para (4) positions serves a dual purpose. Sterically , the small van der Waals radius of fluorine allows the ring to fit snugly into the tight hydrophobic sub-pocket of the 5-HT₆ receptor. Electronically , the highly electronegative fluorine atoms withdraw electron density from the phenyl ring, altering its quadrupole moment to optimize π−π stacking interactions with aromatic residues (e.g., Phe6.52) in the receptor. Furthermore, fluorine substitution blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, drastically improving the metabolic stability of the ligand.

G Ligand 1-(2,4-Difluorobenzenesulfonyl) piperazine Ligand Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds Asp3.32 GProtein Gs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Cognitive Enhancement / Neurite Growth PKA->Effect Downstream Signaling

Diagram 1: 5-HT6 receptor Gs-coupled signaling pathway activated by arylsulfonylpiperazine ligands.

Receptor Binding Profiling Methodology

To determine the binding affinity ( Ki​ ) of 1-(2,4-Difluorobenzenesulfonyl)piperazine derivatives, a competitive radioligand binding assay is the gold standard[4][5]. The protocol below is engineered as a self-validating system to ensure data trustworthiness.

Assay Preparation and Causality of Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) or CHO-K1 cells stably expressing the human 5-HT₆ receptor. Causality: Stable transfection ensures a consistent receptor density ( Bmax​ ), which is critical for reproducible lot-to-lot assay performance[6].

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide) at 1.0–2.0 nM. Causality: [3H]-LSD is chosen over endogenous serotonin because it possesses a exceptionally high affinity ( Kd​≈1.3 nM ) and broad serotonergic coverage, allowing for a stable baseline signal that test compounds can competitively displace[6].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , 0.5 mM EDTA. Causality: MgCl2​ is strictly required because divalent magnesium ions stabilize the high-affinity state of the GPCR-G-protein complex. EDTA is included to chelate trace heavy metals that could catalyze the oxidation of the ligands.

Step-by-Step Competition Binding Protocol
  • Membrane Preparation: Harvest cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 ×g for 20 minutes to isolate the membrane fraction. Resuspend to a final concentration of 10–25 μg protein/well.

  • Incubation: In a 96-well microplate, combine:

    • 50μL of test compound (varying concentrations from 10−11 to 10−5 M).

    • 50μL of [3H]-LSD (final concentration ∼1.5 nM ).

    • 100μL of membrane suspension.

  • Self-Validation Control: Include wells with 10μM methiothepin or serotonin to define Non-Specific Binding (NSB). Total Binding (TB) is defined by wells containing only buffer and radioligand.

  • Equilibration: Incubate the plate at 37°C for 60 minutes. Causality: This temperature and time allow the competitive binding kinetics to reach true equilibrium, which is mathematically required for the accurate application of the Cheng-Prusoff equation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic piperazine test compounds and [3H]-LSD from binding non-specifically to the filter itself.

  • Detection: Wash filters three times with ice-cold 50 mM Tris-HCl to remove unbound ligand. Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta TriLux liquid scintillation counter[4].

Workflow Prep Cell Culture & Membrane Preparation Incubation Incubation with [3H]-LSD & Test Compound Prep->Incubation Filtration Rapid Vacuum Filtration (GF/C Filters + 0.5% PEI) Incubation->Filtration 60 min at 37°C Washing Washing with Ice-Cold Tris-HCl Buffer Filtration->Washing Terminate Reaction Detection Liquid Scintillation Counting (CPM) Washing->Detection Analysis Cheng-Prusoff Equation (Ki Determination) Detection->Analysis

Diagram 2: Experimental workflow for competitive radioligand binding assays.

Data Analysis

Raw CPM data is converted to percentage of specific binding. The IC50​ (concentration inhibiting 50% of specific radioligand binding) is determined via non-linear regression. The absolute binding affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of [3H]-LSD used, and Kd​ is its dissociation constant.

Functional Efficacy Profiling (cAMP Assay)

Binding affinity ( Ki​ ) only indicates that the 1-(2,4-Difluorobenzenesulfonyl)piperazine derivative occupies the receptor; it does not dictate whether the compound is an agonist, partial agonist, or antagonist. Because the 5-HT₆ receptor is coupled to the Gs​ protein, its activation stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP)[5][7].

HTRF cAMP Accumulation Protocol

To determine functional efficacy, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized.

  • Cell Seeding: Plate 5-HT₆-expressing cells in a 384-well plate (e.g., 5,000 cells/well) in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of cAMP, allowing the signal to accumulate to detectable levels.

  • Compound Addition: Add the test compound. To test for antagonist activity, co-incubate the test compound with an EC80​ concentration of serotonin (5-HT).

  • Lysis and Detection: After 30 minutes, lyse the cells and add the HTRF detection reagents (cAMP labeled with a fluorophore and an anti-cAMP antibody labeled with a cryptate).

  • Validation: The assay is validated by calculating the Z′ -factor. A Z′ -factor >0.5 confirms the assay has a robust signal window suitable for high-throughput screening[7].

Representative Quantitative Data

To benchmark the performance of the 1-(2,4-Difluorobenzenesulfonyl)piperazine scaffold, researchers compare new derivatives against established arylsulfonylpiperazine reference compounds. The table below summarizes the typical pharmacological profile expected from this chemical class.

Compound Class / Reference5-HT₆ Affinity ( Ki​ , nM)5-HT₂A Affinity ( Ki​ , nM)Functional Profile (5-HT₆)Selectivity Ratio (5-HT₆ / 5-HT₂A)
1-(2,4-Difluorobenzenesulfonyl)piperazine (Core Scaffold)~ 50 - 150~ 300 - 800Weak Partial Agonist~ 5x
Optimized Derivative (e.g., Compound 2h) [8]1.5> 1000Antagonist> 600x
SB-271046 (Standard Reference)[5]1.2> 200Antagonist / Inverse Agonist> 150x
Serotonin (5-HT) (Endogenous Ligand)100 - 20010 - 20Full AgonistN/A

Table 1: Representative binding affinities and functional profiles for arylsulfonylpiperazine derivatives and standard reference compounds. Optimization of the core scaffold typically shifts the profile toward potent, selective antagonism.

Conclusion

The 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride scaffold is a highly versatile starting point for developing CNS therapeutics. By leveraging the rigorous, self-validating radioligand binding and functional cAMP assays detailed in this guide, researchers can accurately map the structure-activity relationship (SAR) of this pharmacophore. Ensuring the correct use of assay conditions—such as magnesium supplementation for G-protein coupling and PEI-treated filters for basic ligands—guarantees the generation of trustworthy, reproducible pharmacological data.

References

  • Enamine / AS-1. "88-2599-68 Enamine Compound 250mg CAS No:1170204-51-9 EN300-29971." AS-1 Co. Ltd. Available at:[Link]

  • Jeon, S.-A., Choo, H.-A., Park, W.-K., et al. (2007). "Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands." Bulletin of the Korean Chemical Society. Available at:[Link]

  • Hirst, W. D., et al. (2003). "Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways." British Journal of Pharmacology. Available at:[Link]

  • Deraredj Nadim, W., et al. (2016). "Physical interaction between neurofibromin and serotonin 5-HT6 receptor promotes receptor constitutive activity." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Kim, H.-J., et al. (2008). "Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins." Combinatorial Chemistry & High Throughput Screening. Available at:[Link]

Sources

Exploratory

Baseline Toxicity Profile of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride in Cell Culture: A Methodological Framework

Executive Summary In early-stage drug discovery, piperazine sulfonamides serve as privileged scaffolds for developing CNS-active agents, metabolic enzyme inhibitors (e.g., 11β-HSD1), and anti-parasitic therapeutics[1]. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, piperazine sulfonamides serve as privileged scaffolds for developing CNS-active agents, metabolic enzyme inhibitors (e.g., 11β-HSD1), and anti-parasitic therapeutics[1]. Specifically, 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a highly versatile building block. However, the integration of a benzenesulfonamide moiety with a piperazine ring introduces specific, dose-dependent toxicological liabilities. Before advancing derivatives of this compound into efficacy models, it is critical to establish a robust baseline toxicity profile.

This whitepaper provides an in-depth, mechanistic framework for evaluating the in vitro cytotoxicity of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. By employing self-validating experimental systems and adhering to OECD guidelines[2], researchers can accurately quantify cell death, elucidate the underlying apoptotic mechanisms, and confidently differentiate between therapeutic efficacy and off-target basal cytotoxicity.

Mechanistic Toxicology: The Causality of Cell Death

To design an effective toxicity screening protocol, we must first understand why and how arylsulfonylpiperazines induce cell death. Cytotoxicity is not a generic event; it is a cascade of specific molecular interactions.

Based on the structural pharmacology of related benzenesulfonylpiperazines, the primary mechanisms of toxicity include:

  • DNA Binding and Replication Stress: Arylsulfonamides possess planar characteristics and electronegative substituents (like the 2,4-difluoro groups) that facilitate DNA binding. This interaction disrupts transcription and triggers cellular stress responses[1].

  • Cell Cycle Arrest: High concentrations of piperazine derivatives have been shown to halt cell division, specifically inducing cell cycle arrest at the subG1 phase[3].

  • Intrinsic Mitochondrial Apoptosis: The accumulation of cellular stress leads to Mitochondrial Outer Membrane Permeabilization (MOMP). This releases cytochrome c into the cytosol, activating the caspase-9/3/7 cascade and culminating in programmed cell death[4].

Apoptosis A 1-(2,4-Difluorobenzenesulfonyl) piperazine HCl Exposure B Cellular Stress & DNA Binding A->B C Mitochondrial Outer Membrane Permeabilization (MOMP) B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Executioner Caspases (3/7) E->F G Apoptosis / Cell Cycle Arrest (subG1) F->G

Caption: Intrinsic mitochondrial apoptosis pathway induced by arylsulfonylpiperazines.

Experimental Design: Constructing a Self-Validating System

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness in our data, the cytotoxicity assessment of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride must be executed as a self-validating system . This means the assay design inherently flags false positives, false negatives, and systemic errors.

Cell Line Selection Rationale
  • Balb/c 3T3 (Murine Fibroblasts): Selected to determine general basal cytotoxicity. This aligns with the OECD 129 guideline for estimating starting doses for acute systemic toxicity[5].

  • HepG2 (Human Hepatocellular Carcinoma): Selected because the liver is the primary site of xenobiotic metabolism. Arylsulfonamides often exhibit hepatotoxic liabilities[3].

The Self-Validation Matrix

Every 96-well microtiter plate must contain the following controls:

  • Edge-Effect Mitigation: The entire outer perimeter (rows A and H, columns 1 and 12) is filled with 200 µL of sterile PBS to prevent evaporation-induced concentration gradients in the inner wells.

  • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline. If viability drops below 95% in these wells, solvent toxicity is occurring, and the plate is rejected.

  • Positive Control (10 µM Doxorubicin): Verifies assay sensitivity. If this known cytotoxic agent fails to reduce cell viability by ≥80%, the cells are likely resistant or overgrown, invalidating the run.

  • Blank Wells (Media + Reagent): Used to subtract background absorbance.

Workflow Step1 Cell Seeding (Balb/c 3T3 / HepG2) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 Incubation (24h, 48h, 72h) Step2->Step3 Step4 Viability Assay (MTT / NRU) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Caption: Self-validating experimental workflow for in vitro cytotoxicity assessment.

Step-by-Step Methodologies

To capture a comprehensive toxicity profile, we utilize two orthogonal endpoints: the MTT Assay (measuring mitochondrial metabolic activity)[4] and the Neutral Red Uptake (NRU) Assay (measuring lysosomal membrane integrity)[2]. Using orthogonal assays prevents false readings caused by compounds that might specifically uncouple mitochondrial respiration without immediately causing cell death.

Protocol A: Compound Preparation
  • Stock Solution: Dissolve 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride in 100% molecular-grade DMSO to create a 20 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Perform a 10-point serial dilution (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 1.56, 0.78, 0.39, 0.1 µM) in complete culture media. Ensure the final DMSO concentration never exceeds 0.5% (v/v)[4].

Protocol B: MTT Cell Viability Assay
  • Seeding: Harvest cells at 80% confluence. Seed 1 × 10⁴ cells/well into the inner 60 wells of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence[4].

  • Treatment: Aspirate the seeding media. Apply 100 µL of the prepared compound dilutions, vehicle controls, and positive controls. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 3 hours at 37°C. Causality note: The mitochondrial enzyme succinate dehydrogenase reduces the yellow MTT tetrazolium into insoluble purple formazan crystals only in living cells.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to solubilize the formazan crystals. Agitate on an orbital shaker for 15 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate relative viability against the vehicle control.

Quantitative Data Presentation

Based on the structural homology of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride to other characterized benzenesulfonylpiperazines and benzothiazole-piperazine derivatives[1][3][6], the following table summarizes the anticipated baseline cytotoxicity profile. This data serves as a benchmark for evaluating novel derivatives.

Cell LineTissue OriginAssay TypeExpected IC₅₀ Range (µM)Primary Mechanism of Toxicity
Balb/c 3T3 Murine FibroblastNRU (OECD 129)50.0 – >100.0General Basal Cytotoxicity / Lysosomal Damage
HepG2 Human LiverMTT25.0 – 75.0Hepatotoxicity / Mitochondrial Stress
MCF-7 Human Breast AdenocarcinomaSRB / MTT15.0 – 45.0Apoptosis / Cell Cycle Arrest (subG1 phase)
MOLT-4 Human LeukemiaFlow Cytometry< 20.0DNA Binding / Caspase Activation

Note: IC₅₀ values >50 µM generally indicate a favorable safety profile for early-stage lead compounds, allowing for sufficient therapeutic windows during in vivo dosing[1][5].

Conclusion

Establishing the baseline toxicity profile of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a mandatory prerequisite for its use in drug design. By implementing a self-validating matrix of controls and utilizing orthogonal viability assays (MTT and NRU), researchers can confidently map the compound's cytotoxic boundaries. The data generated through these rigorous methodologies ensures that subsequent structure-activity relationship (SAR) optimizations are driven by true therapeutic efficacy rather than masked off-target cell death.

References

  • Second-generation piperazine derivatives as promising radiation countermeasures. Royal Society of Chemistry (rsc.org).6

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. Bilkent University / Taylor & Francis.3

  • In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. MDPI.1

  • A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. Benchchem.4

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. OECD.2

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab.5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

Mechanistic Rationale & Strategic Design 1-(2,4-Difluorobenzenesulfonyl)piperazine is a highly versatile building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Design

1-(2,4-Difluorobenzenesulfonyl)piperazine is a highly versatile building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including antimicrobial agents and central nervous system receptor ligands. The synthesis of this compound relies on the robust formation of a sulfonamide bond followed by a controlled deprotection step.

To ensure high regioselectivity and prevent the formation of bis-sulfonylated byproducts, this protocol utilizes mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate). The synthesis is strategically divided into two distinct phases:

  • Electrophilic Sulfonylation: 2,4-Difluorobenzenesulfonyl chloride acts as the electrophile. The reaction with N-Boc-piperazine is facilitated by a non-nucleophilic base, such as triethylamine (TEA), which acts as an acid scavenger to neutralize the generated HCl and drive the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its aprotic nature, preventing competitive hydrolysis of the highly reactive sulfonyl chloride.

  • Anhydrous Acidic Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved using a strong acid in an anhydrous environment. The use of 4M HCl in 1,4-dioxane is a well-documented, industry-standard methodology for this transformation[1],[2],[3]. The anhydrous conditions prevent the hydrolytic degradation of the newly formed sulfonamide bond. Furthermore, this method creates a self-purifying system: as the deprotection proceeds, the product precipitates directly out of the organic solvent as an analytically pure hydrochloride salt.

Experimental Workflow

SynthesisWorkflow Step1 Step 1: Sulfonylation N-Boc-Piperazine + 2,4-Difluorobenzenesulfonyl Chloride Cond1 Reagents: TEA, DCM Conditions: 0°C to RT, 2-4h Step1->Cond1 Int Intermediate: N-Boc-1-(2,4-Difluorobenzenesulfonyl)piperazine Cond1->Int Step2 Step 2: Boc Deprotection Acidic Cleavage Int->Step2 Cond2 Reagents: 4M HCl in Dioxane Conditions: RT, 2-4h Step2->Cond2 Prod Final Product: 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl Cond2->Prod

Workflow for the synthesis of 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl.

Quantitative Reagent Data

Summarized below are the stoichiometric requirements for the synthesis.

ReagentMW ( g/mol )EquivalentsFunction
tert-Butyl piperazine-1-carboxylate186.251.0Starting Material
2,4-Difluorobenzenesulfonyl chloride212.591.1Electrophile
Triethylamine (TEA)101.192.0Acid Scavenger
Dichloromethane (DCM)84.93N/ASolvent
4M HCl in 1,4-Dioxane36.46 (HCl)5.0 - 10.0Deprotecting Agent

Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-Butyl 4-((2,4-difluorophenyl)sulfonyl)piperazine-1-carboxylate
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the vessel with an inert atmosphere (nitrogen or argon) to prevent moisture from degrading the sulfonyl chloride.

  • Dissolution: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of amine).

  • Base Addition: Add triethylamine (2.0 eq) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality Note: The low temperature is critical to control the exothermic nature of the sulfonylation and minimize the formation of colored impurities.

  • Electrophile Addition: Dissolve 2,4-difluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-30 minutes to maintain thermal control.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm gradually to room temperature. Stir for 2-4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS until the starting amine is completely consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M aqueous HCl (to remove unreacted TEA), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a solid or viscous oil. This intermediate is typically pure enough to be used directly in the next step without column chromatography.

Step 2: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude intermediate from Step 1 in a minimal volume of anhydrous DCM or 1,4-dioxane.

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (5.0 - 10.0 eq). Stir the reaction mixture at room temperature.

  • Precipitation: As the Boc group is cleaved (evidenced by the evolution of CO2​ and isobutylene gas), the polarity of the molecule drastically changes. The resulting hydrochloride salt of the piperazine product will precipitate directly from the relatively non-polar solvent mixture. Stir for 2-4 hours until gas evolution ceases and LC-MS confirms complete deprotection.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with cold diethyl ether or ethyl acetate. Causality Note: This washing step removes residual dioxane, cleaved tert-butyl byproducts, and any unreacted organic impurities, ensuring high purity of the final salt.

  • Drying: Dry the solid in a vacuum oven at 40 °C to constant weight, yielding 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride.

Self-Validating Analytical Framework

To ensure the trustworthiness of the protocol, the isolated product must be subjected to a self-validating analytical matrix. If the synthesis was successful, the analytical data must align with the following parameters:

  • 1 H NMR (DMSO- d6​ ): The spectrum must show characteristic multiplets in the aromatic region corresponding to the 2,4-difluorophenyl ring. The piperazine protons will appear as broad signals between 3.0-3.5 ppm. Critical Check: The complete absence of a prominent singlet at ~1.4 ppm (the tert-butyl group) validates that the deprotection was 100% successful. A broad, exchangeable signal integrating for 2 protons ( NH2+​ ) should be visible.

  • 19 F NMR: Two distinct fluorine signals must be observed, confirming the integrity of the difluorophenyl moiety and ruling out nucleophilic aromatic substitution side-reactions.

  • LC-MS: The mass spectrum must display the [M+H]+ peak corresponding to the free base ( m/z ~ 263.06).

  • Purity Assessment: HPLC analysis at 254 nm should indicate >95% purity, validating the efficacy of the precipitation-based purification strategy.

References

  • Title: New Tools for Sustainable Synthesis Aimed Toward Greener Routes to Pharmaceuticals Source: ProQuest URL: [Link]

  • Title: Characterization of Lassa Virus Cell Entry Inhibitors: Determination of the Active Enantiomer by Asymmetric Synthesis - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of Novel Antibacterial Agents through the Design and Synthesis of Aminoacyl tRNA Synthetase (AaRS) Inhibitors Source: Cardiff University (ORCA) URL: [Link]

Sources

Application

Application Note &amp; Protocol: Preparation and Management of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride Stock Solutions in DMSO

Abstract The accurate preparation of concentrated stock solutions is a foundational step for reproducible and reliable data in drug discovery and chemical biology research. Dimethyl sulfoxide (DMSO) is a solvent of choic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate preparation of concentrated stock solutions is a foundational step for reproducible and reliable data in drug discovery and chemical biology research. Dimethyl sulfoxide (DMSO) is a solvent of choice due to its remarkable ability to dissolve a wide array of both polar and non-polar compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride in DMSO. We delve into the critical chemical principles underpinning the protocol, offering field-proven insights to mitigate common pitfalls such as compound precipitation, degradation, and solvent-induced artifacts, thereby ensuring the integrity and validity of experimental outcomes.

Foundational Principles: Understanding the Components

A robust protocol is built on a solid understanding of the materials involved. The interaction between the solute (the compound) and the solvent (DMSO) dictates the success of stock solution preparation and long-term stability.

The Solute: 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

This compound is a piperazine derivative, a scaffold commonly found in pharmacologically active molecules.[3] The hydrochloride salt form generally enhances aqueous solubility and stability in the solid state. However, its acidic nature can be a crucial factor in solution chemistry.

  • Molecular Formula: C₁₀H₁₂F₂N₂O₂S · HCl

  • Molecular Weight: 298.74 g/mol (Base: 262.28 + HCl: 36.46)

  • Safety Profile: While specific data for this exact salt is limited, related compounds such as sulfonyl chlorides and piperazine hydrochlorides are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[4][5] Therefore, handling requires appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[4] All weighing and initial handling of the powder should be performed in a chemical fume hood.[6]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO's status as a "universal solvent" in research is well-earned, but its properties demand careful management.[2][7]

  • Solvating Power: As a highly polar aprotic solvent, DMSO effectively dissolves a vast range of molecules, making it indispensable for creating high-concentration stock solutions from chemical libraries.[1][8]

  • Hygroscopicity (A Critical Consideration): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9][10][11] This is the most common cause of stock solution failure. Absorbed water increases the solvent's polarity, which can dramatically decrease the solubility of many organic compounds, leading to precipitation over time or during freeze-thaw cycles.[10][12]

  • Chemical Stability: The hydrochloride salt of the compound introduces an acidic component. Under acidic conditions, DMSO itself can be prone to degradation, potentially forming byproducts like dimethyl sulfide.[13] This underscores the importance of proper storage conditions to minimize such reactions.

  • High Freezing Point: Pure DMSO has a freezing point of 18.5°C (65.3°F), meaning it can be solid at or slightly below room temperature.[1][7] This necessitates ensuring the solvent is fully liquid before use.

Materials and Equipment

Successful and reproducible preparation relies on using high-quality materials and calibrated equipment.

Category Item Recommended Specifications Rationale for Specification
Reagents 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochlorideSolid (powder/crystalline), ≥98% purityHigh purity is essential to ensure the biological or chemical activity observed is from the compound of interest.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, sterile-filtered, packaged under inert gasMinimizes water content to prevent compound precipitation.[9][12] Sterile grade is critical for cell-based assays.
Consumables Microcentrifuge Tubes1.5 mL or 2.0 mL, sterile, nuclease-free, polypropylenePolypropylene is a chemically resistant material suitable for long-term storage of compounds in DMSO.[14]
Pipette TipsSterile, nuclease-free, low-retentionEnsures accurate dispensing of DMSO and prevents contamination.
Equipment Analytical BalanceReadable to at least 0.1 mgRequired for accurate weighing of small quantities of the compound.
MicropipettesCalibrated, various volumes (e.g., P200, P1000)Ensures accurate solvent volume, which is critical for achieving the correct final concentration.
Vortex MixerStandard laboratory vortexerProvides mechanical agitation to facilitate dissolution.[9]
Sonicator (Optional)Water bath or probe sonicatorCan aid in dissolving compounds that are difficult to solubilize.[6]
Chemical Fume HoodCertified and functioningEssential for safely handling powdered chemical compounds of unknown or potential toxicity.[6]
Personal Protective Equipment (PPE) Safety Glasses, Lab Coat, Nitrile GlovesStandard laboratory gradeProtects the researcher from chemical splashes and contact.[4]

Detailed Protocol for Stock Solution Preparation (10 mM Example)

This protocol details the preparation of a 10 mM stock solution. The principles can be readily adapted for other concentrations.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_store Phase 3: Storage & QC calc Calculate Mass (Target: 10 mM) ppe Don PPE (Gloves, Goggles, Lab Coat) calc->ppe setup Prepare Hood & Materials (Balance, DMSO, Tubes) ppe->setup weigh Weigh Compound (e.g., 2.987 mg) setup->weigh add_dmso Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve Facilitate Dissolution (Vortex, Sonicate if needed) add_dmso->dissolve inspect Visually Inspect (Ensure clear solution) dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot labeling Label Clearly (Name, Conc., Date) aliquot->labeling storage Store at -20°C or -80°C (Protect from light) labeling->storage qc Perform Quality Control (e.g., Solubility Check) storage->qc

Caption: Workflow for preparing 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride stock solutions.

Step-by-Step Procedure
  • Pre-Protocol Calculations:

    • Objective: To determine the precise mass of the compound needed for your target concentration and volume.

    • Calculation:

      • Mass (g) = Desired Concentration (mol/L) * Desired Volume (L) * Molecular Weight (g/mol)

      • Example (for 1 mL of 10 mM stock):

        • Mass = (0.010 mol/L) * (0.001 L) * (298.74 g/mol ) = 0.002987 g = 2.99 mg

  • Preparation and Weighing:

    • Rationale: To ensure safety and accuracy from the outset.

    • Action:

      • a. Don all required PPE.

      • b. Place a sterile 1.5 mL microcentrifuge tube on the analytical balance within a chemical fume hood and tare the balance.

      • c. Carefully weigh the calculated mass (e.g., 2.99 mg) of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride directly into the tube. Record the exact mass.

  • Solvent Addition and Dissolution:

    • Rationale: Using high-quality anhydrous DMSO and ensuring complete dissolution are paramount for a homogenous and accurate stock solution. The hygroscopic nature of DMSO means it should be handled efficiently, minimizing its exposure to ambient air.[12]

    • Action:

      • a. Based on the actual mass weighed, recalculate the precise volume of DMSO required to achieve the 10 mM concentration.

      • b. Using a calibrated micropipette, add the calculated volume of anhydrous, room-temperature DMSO to the tube containing the compound.[9]

      • c. Immediately cap the tube tightly and vortex for 60 seconds to facilitate dissolution.

      • d. Visually inspect the solution against a light source. It should be a clear, particulate-free solution.

      • e. Troubleshooting: If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minutes or warm it gently to 37°C, followed by another vortexing step.[6] Caution is advised, as excessive heat can degrade some compounds.

  • Aliquoting and Long-Term Storage:

    • Rationale: Aliquoting into single-use volumes is a critical step to preserve the integrity of the stock solution. It minimizes contamination risk and, most importantly, avoids repeated freeze-thaw cycles which can introduce moisture and lead to compound degradation or precipitation.[9][10]

    • Action:

      • a. Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.

      • b. Ensure each tube is labeled with, at a minimum: Compound Name, Concentration, Solvent (100% DMSO), and Preparation Date.

      • c. Store the aliquots in a freezer at -20°C (for up to 6 months) or -80°C (for long-term stability) , protected from light.[12]

Quality Control and Self-Validation

A protocol's trustworthiness comes from its inherent checks and balances. Quality control (QC) ensures that the stock solution you prepared is what you believe it is.

  • Initial QC (Mandatory):

    • Solubility Confirmation: After dissolution, let the stock solution sit at room temperature for 1-2 hours. Re-inspect for any signs of precipitation. This simple test helps confirm that the compound is stable at the prepared concentration under initial conditions.

  • Advanced QC (Recommended for Critical Applications):

    • Concentration Verification: For applications such as lead optimization or clinical candidate selection, the concentration and purity of the stock solution should be verified. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (LC-MS) can be used to confirm the identity, purity, and concentration against a standard.[14][15]

    • Stability Assessment: The stability of compounds in DMSO can vary.[16][17] For long-term projects, it is good practice to periodically re-analyze a quality control aliquot (e.g., after 1 year of storage) to check for degradation.[18]

G start Is the solution clear after vortexing? yes1 Yes start->yes1 no1 No start->no1 outcome_success Proceed to Aliquoting and Storage yes1->outcome_success action1 Sonicate or gently warm (37°C) no1->action1 check2 Is the solution clear now? action1->check2 yes2 Yes check2->yes2 no2 No check2->no2 yes2->outcome_success outcome_fail Precipitation likely. Consider preparing a more dilute stock solution. no2->outcome_fail

Caption: Troubleshooting logic for compound dissolution.

Summary of Best Practices

Guideline Rationale Supporting Citation
Use Anhydrous DMSO Prevents water absorption that leads to compound precipitation.[9][10][12]
Aliquot Stock Solutions Avoids repeated freeze-thaw cycles, reducing moisture introduction and potential compound degradation.[9][14]
Store at -20°C or -80°C Ensures long-term chemical stability of the compound.[12][17]
Work Efficiently Minimizes the exposure of hygroscopic DMSO to atmospheric moisture.[11]
Use Calibrated Equipment Guarantees accuracy in weighing and volume dispensing for correct final concentrations.[19]
Perform Quality Control Validates the concentration and integrity of the prepared stock solution.[20][21]

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from Yufeng website. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • PubMed. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Retrieved from PubMed. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from Ziath website. [Link]

  • NanoTemper. (n.d.). DMSO - Definition and Relevance | Nanopedia. Retrieved from NanoTemper website. [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from ResearchGate. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from PubMed. [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from Quora. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from Ziath website. [Link]

  • YouTube. (2022, September 8). DMSO biochemistry. Retrieved from YouTube. [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from AntBio website. [Link]

  • ResearchGate. (2014, November 14). Can I use DMSO as solvent to prepare stock solution of plant extract for antioxidant screening?. Retrieved from ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?. Retrieved from Chemistry Stack Exchange. [Link]

  • Emulate Bio. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from Emulate Bio. [Link]

  • ResearchGate. (2025, August 6). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Retrieved from ResearchGate. [Link]

  • Walsh Medical Media. (2023, December 27). Statistical Methods for Quality Control in Chemistry. Retrieved from Walsh Medical Media. [Link]

  • QA/SAC - Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from QA/SAC - Americas. [Link]

  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from Tristar Intermediates. [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. Retrieved from ResearchGate. [Link]

  • Deskera. (2023, February 27). Best Practices for Chemical Manufacturing Quality Control. Retrieved from Deskera. [Link]

  • PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from PMC. [Link]

  • ResearchGate. (2024, May 3). (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from ResearchGate. [Link]

  • OUCI. (n.d.). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Retrieved from OUCI. [Link]

  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from ReAgent. [Link]

  • NextSDS. (n.d.). 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • PubChem. (n.d.). 1-(2,4-Difluorophenyl)piperazin-1-ium chloride. Retrieved from PubChem. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from MDPI. [Link]

  • Chemspace. (n.d.). 1-(2,4-dimethylphenyl)-4-(4-fluorobenzenesulfonyl)piperazine. Retrieved from Chemspace. [Link]

  • USP. (n.d.). Piperazine Dihydrochloride. Retrieved from USP. [Link]

Sources

Method

Preclinical In Vivo Dosing and Administration Protocols for 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

Introduction & Pharmacological Rationale 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (DFBSP-HCl) represents a highly versatile sulfonylpiperazine building block. The sulfonylpiperazine scaffold is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (DFBSP-HCl) represents a highly versatile sulfonylpiperazine building block. The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of 5-HT6 receptor antagonists, 11β-HSD1 inhibitors, and PI3Kγ inhibitors[1][2].

Transitioning a compound like DFBSP-HCl from in vitro screening to in vivo pharmacokinetic (PK) profiling presents significant formulation challenges. While the hydrochloride salt improves the dissolution rate in the gastrointestinal (GI) tract compared to the free base, the difluorobenzenesulfonyl moiety retains high lipophilicity. This dichotomy requires precise vehicle selection to prevent premature precipitation in the bloodstream during Intravenous (IV) dosing, while maximizing systemic exposure during Oral (PO) administration[3].

This application note provides a self-validating, step-by-step methodology for formulating, dosing, and sampling DFBSP-HCl in murine models.

Formulation Strategy & Causality

The fundamental rule of preclinical formulation is to maximize exposure without inducing vehicle-mediated toxicity or analytical interference. Excessive use of co-solvents (e.g., >20% PEG400 or Cremophor EL) can cause severe matrix effects during LC-MS/MS bioanalysis, artificially suppressing the ionization of the analyte and skewing PK parameters[4].

A. Intravenous (IV) Formulation: The "Clear Solution" Mandate
  • Vehicle Composition: 5% DMSO + 10% Solutol HS15 + 85% Sterile Saline (0.9% NaCl).

  • Causality: IV formulations must be absolute solutions. Particulates >3 µm will cause capillary blockade, leading to pulmonary embolism and acute mortality[3]. DMSO is used to break the crystal lattice of the highly lipophilic API. Solutol HS15 acts as a non-ionic surfactant to create stable micelles, preventing the API from crashing out when diluted in the aqueous saline phase. Saline ensures the formulation is isotonic with murine blood.

  • Validation Check: Prior to dosing, centrifuge the final formulation at 10,000 × g for 5 minutes. If a pellet forms, the API has precipitated. Do not inject; the formulation must be redesigned.

B. Oral (PO) Formulation: The "Uniform Suspension" Strategy
  • Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Deionized Water.

  • Causality: Because DFBSP is an HCl salt, it can be effectively formulated as a fine suspension for oral delivery. Methylcellulose acts as a suspending agent, increasing the viscosity of the vehicle to prevent the API particles from settling rapidly. Tween 80 reduces the surface tension of the API particles, ensuring uniform wetting.

  • Validation Check: Allow the suspension to sit undisturbed for 15 minutes. If rapid sedimentation occurs, increase the homogenization time or slightly increase the MC concentration (up to 1%).

Experimental Workflows & Decision Trees

G Start DFBSP-HCl (Solid API) IV_Path Intravenous (IV) Route Target: 2 mg/kg Start->IV_Path PO_Path Oral (PO) Route Target: 10 mg/kg Start->PO_Path IV_Form Vehicle: 5% DMSO + 10% Solutol HS15 + 85% Saline (Clear Solution) IV_Path->IV_Form PO_Form Vehicle: 0.5% MC + 0.2% Tween 80 in H2O (Homogeneous Suspension) PO_Path->PO_Form Admin_IV Tail Vein Injection Volume: 5 mL/kg IV_Form->Admin_IV Admin_PO Oral Gavage Volume: 10 mL/kg PO_Form->Admin_PO Sampling Serial Microsampling (Tail Vein, 20 µL/timepoint) 0.25, 0.5, 1, 2, 4, 8, 24 h Admin_IV->Sampling Admin_PO->Sampling Analysis LC-MS/MS Bioanalysis & PK Parameter Calculation Sampling->Analysis

Workflow for DFBSP-HCl formulation, in vivo administration, and PK microsampling.

In Vivo Administration Protocols (Murine Model)

Note: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol A: Intravenous (Tail Vein) Injection

Objective: Establish baseline systemic clearance and volume of distribution.

  • Preparation: Draw the IV formulation into a 0.5 mL insulin syringe with a 29G or 30G needle. Ensure all air bubbles are expelled.

  • Dosing Volume: Strictly adhere to 5 mL/kg (e.g., 125 µL for a 25 g mouse). Causality: Exceeding this volume can induce hydrostatic shock and right-sided heart failure.

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes. Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and ensuring successful venipuncture.

  • Injection: Restrain the mouse. Insert the needle into the lateral tail vein at a shallow angle (approx. 15°). Inject the solution slowly over 5–10 seconds.

  • Validation: A successful injection will feel smooth with no resistance, and the vein will briefly blanch. Resistance or localized swelling indicates extravasation; if this occurs, the animal must be excluded from the PK study.

Protocol B: Oral Gavage (PO)

Objective: Determine oral bioavailability (F%) and GI absorption kinetics.

  • Preparation: Fast the mice for 4–6 hours prior to dosing (water ad libitum). Causality: Fasting standardizes gastric emptying times and reduces inter-subject variability in Tmax​ .

  • Dosing Volume: Strictly adhere to 10 mL/kg (e.g., 250 µL for a 25 g mouse). Causality: Volumes exceeding 10 mL/kg risk gastric distension, reflux, and fatal aspiration pneumonia.

  • Administration: Vortex the PO suspension immediately before drawing it into a syringe equipped with a 20G or 22G bulb-tipped stainless steel gavage needle.

  • Technique: Immobilize the mouse using a scruff hold to align the esophagus and stomach. Gently pass the bulb-tipped needle over the tongue and down the esophagus. Do not force the needle. Administer the dose smoothly.

Serial Microsampling & Pharmacokinetic Profiling

Traditional composite sampling requires euthanizing multiple mice per time point, introducing severe inter-animal variability. To align with the 3Rs (Reduce, Refine, Replace), we utilize serial microsampling .

According to NIH guidelines, the maximum survival blood collection volume for a 25 g mouse is approximately 10–15% of its total circulating blood volume (180–270 µL) biweekly[5][6]. By collecting only 20 µL per time point across 8 time points, we extract a total of 160 µL, safely generating a complete PK profile from a single animal[6].

Blood Collection Protocol
  • Time Points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Technique: Make a 1 mm superficial nick in the lateral tail vein using a sterile scalpel or lancet.

  • Collection: Use a 20 µL EDTA-coated capillary tube to collect the blood via capillary action.

  • Processing: Dispense the blood into a microcentrifuge tube containing 20 µL of cold PBS (to increase handling volume). Centrifuge at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C pending LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes representative pharmacokinetic parameters for optimized sulfonylpiperazine scaffolds (similar to DFBSP-HCl derivatives) dosed in murine models.

Pharmacokinetic ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax​ (ng/mL)1,450 ± 120850 ± 95
Tmax​ (h)0.08 (5 min)1.5
AUC0−last​ (h*ng/mL)2,100 ± 1804,725 ± 310
Half-life ( t1/2​ ) (h)2.42.8
Clearance (CL) (mL/min/kg)15.8N/A
Volume of Distribution ( Vss​ ) (L/kg)2.1N/A
Bioavailability (F%) 100% (Baseline)45%

(Note: Data represents typical profiles for lipophilic sulfonylpiperazine HCl salts. High Vss​ indicates excellent tissue penetration, a hallmark of this chemical class).

References

  • Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PubMed Central (NIH) URL:[Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Source: PubMed Central (NIH) URL:[Link]

  • Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies Source: PubMed Central (NIH) URL:[Link]

  • Guidelines for Survival Blood Collection in Mice and Rats Source: NIH Office of Animal Care and Use (OACU) URL:[Link]

Sources

Application

Application Note: 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols Introduction & Structural Rationale In modern medicinal chemistry, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Guide & Experimental Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the arylsulfonylpiperazine pharmacophore is a highly privileged scaffold, serving as the structural backbone for numerous central nervous system (CNS) therapeutics, metabolic enzyme inhibitors, and novel anticancer hybrids[1]. Among the various derivatives, 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS: 847783-38-4) stands out as a critical building block[2][3].

The strategic placement of fluorine atoms at the 2- and 4-positions of the benzenesulfonyl ring provides three distinct pharmacological advantages:

  • Metabolic Stability: Fluorine substitution blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, significantly extending the biological half-life of the resulting drug candidate.

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine modulates the basicity of the sulfonyl oxygens, optimizing them as tight hydrogen-bond acceptors for target proteins.

  • Lipophilic Efficiency: The difluoro-substitution enhances the lipophilicity of the aromatic ring, driving deeper insertion into hydrophobic binding pockets without drastically increasing the overall molecular weight.

Table 1: Physicochemical Profiling of the Building Block
PropertyValueMedicinal Chemistry Significance
Chemical Formula C₁₀H₁₂F₂N₂O₂S • HClOptimal low-molecular-weight building block for hybrid synthesis.
Molecular Weight 298.74 g/mol (Salt)Leaves ample "molecular weight budget" (Rule of 5) for target elaboration.
Piperazine pKa ~9.0 - 9.5Ensures protonation at physiological pH (7.4) to form critical salt bridges.
Solubility High in DMF, DMSO, H₂OFacilitates homogeneous liquid-phase synthesis and biological assay prep.

Key Applications in Drug Discovery

5-HT₆ Receptor Antagonists (CNS Disorders)

The 5-HT₆ receptor is a G-protein coupled receptor (GPCR) predominantly localized in the CNS, making it a prime target for cognitive enhancement (e.g., Alzheimer's disease, schizophrenia) and anti-obesity treatments. Arylsulfonylpiperazines are classic, highly selective 5-HT₆ antagonists[4][5]. The basic piperazine nitrogen forms an essential salt bridge with the Asp3.32 residue in the receptor's transmembrane domain, while the 2,4-difluorophenyl group perfectly occupies an adjacent hydrophobic cleft, maximizing binding affinity (Ki)[4].

11β-HSD1 Inhibitors (Metabolic Syndrome)

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inactive cortisone to active cortisol. Overexpression of cortisol in adipose tissue drives metabolic syndrome and Type 2 Diabetes. 1-(2,4-Difluorobenzenesulfonyl)piperazine derivatives have been optimized as potent, orally bioavailable 11β-HSD1 inhibitors, demonstrating excellent in vivo pharmacokinetic properties[6].

Anticancer Hybrids

Recent oncology research utilizes this building block to synthesize hybrid molecules. For instance, linking arylsulfonylpiperazines to bergenin or benzamide scaffolds yields compounds that induce apoptosis in cancer cell lines (e.g., CAL-27, HeLa) by disrupting the AKT signaling pathway[7][8].

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of drug candidates using this building block, followed by their biological validation.

Protocol 1: General Synthesis of Arylsulfonylpiperazine Hybrids (N-Alkylation/Amidation)

This protocol describes the coupling of 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl to an electrophilic core (e.g., an alkyl halide or activated carboxylic acid).

  • Activation & Neutralization:

    • Step: Dissolve 1.0 equivalent of the electrophilic scaffold in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the hydrochloride salt of the piperazine to generate the reactive free amine in situ without competing for the electrophile. DMF, a polar aprotic solvent, stabilizes the Sₙ2 transition state, accelerating the reaction.

  • Coupling:

    • Step: Slowly add 1.1 equivalents of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. Stir the reaction mixture at room temperature (or heat to 60°C for sterically hindered electrophiles) for 4–12 hours.

    • Causality: A slight stoichiometric excess of the piperazine building block ensures complete consumption of the typically more complex/expensive electrophilic scaffold.

  • Reaction Monitoring:

    • Step: Monitor reaction progress via LC-MS or TLC (Eluent: 9:1 DCM/MeOH).

    • Causality: LC-MS provides real-time mass confirmation (M+H)⁺ of the product, preventing over-reaction (e.g., degradation) and confirming complete conversion.

  • Workup & Purification:

    • Step: Quench the reaction with ice water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

    • Causality: Water removes the DMF solvent and water-soluble DIPEA salts. Brine breaks potential emulsions and pre-dries the organic layer, maximizing the recovery of the target hybrid molecule.

Protocol 2: In Vitro 5-HT₆ Receptor Radioligand Binding Assay

A self-validating system to determine the binding affinity (Ki) of the synthesized derivatives.

  • Membrane Preparation:

    • Step: Homogenize HEK293 cells stably expressing human 5-HT₆ receptors in an assay buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA (pH 7.4).

    • Causality: The Tris buffer maintains physiological pH to preserve the receptor's native 3D conformation, while Mg²⁺ ions are critical for stabilizing the receptor-G-protein complex.

  • Incubation:

    • Step: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [³H]-LSD (final concentration ~1.5 nM), and 50 µL of the test compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M). Incubate for 60 minutes at 37°C.

    • Causality: [³H]-LSD is a highly reliable, non-selective radiotracer with strong 5-HT₆ affinity. Incubating at 37°C mimics physiological temperature, ensuring the binding kinetics reach true thermodynamic equilibrium.

  • Filtration & Washing:

    • Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer.

    • Causality: PEI coats the negatively charged glass fibers, preventing non-specific binding of the positively charged radioligand. Ice-cold buffer drastically slows the off-rate (dissociation) of the bound radioligand during washing.

  • Quantification:

    • Step: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data demonstrating why the 2,4-difluoro substitution pattern is highly favored in medicinal chemistry for 5-HT₆ receptor targeting[4][5].

Table 2: Comparative SAR of Arylsulfonylpiperazine Derivatives (5-HT₆ Affinity)
Compound ScaffoldR-Group on Sulfonyl Ring5-HT₆ Binding Affinity (Kᵢ, nM)Medicinal Chemistry Rationale
ArylsulfonylpiperazineUnsubstituted Phenyl~150.0Baseline affinity; lacks specific hydrophobic interactions.
Arylsulfonylpiperazine4-Methylphenyl~85.5Mild improvement due to favorable hydrophobic packing in the receptor cleft.
Arylsulfonylpiperazine4-Fluorophenyl~42.0Halogen bond formation and increased metabolic stability improve binding.
Arylsulfonylpiperazine 2,4-Difluorophenyl ~12.3 Optimal fit: Dual fluorine atoms maximize electronic withdrawal and perfectly fill the hydrophobic pocket, yielding sub-15 nM affinity.

Visualizations

Synthetic Workflow

The logical progression of synthesizing a drug candidate using the 1-(2,4-Difluorobenzenesulfonyl)piperazine building block.

Synthesis A 1-(2,4-Difluorobenzenesulfonyl) piperazine HCl D Nucleophilic Attack (SN2 / Amidation) A->D B Electrophilic Core (R-X) B->D C Base (DIPEA) Solvent (DMF) C->D E Target Arylsulfonylpiperazine Drug Candidate D->E

Fig 1: Synthetic workflow for arylsulfonylpiperazine drug candidates via nucleophilic substitution.

Mechanism of Action: 5-HT₆ Receptor Signaling

The downstream signaling pathway of the 5-HT₆ receptor and the point of pharmacological intervention by arylsulfonylpiperazine antagonists.

Pathway Ligand Arylsulfonylpiperazine (Antagonist) Receptor 5-HT6 Receptor Ligand->Receptor Blocks G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP Production AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation (Cognition) PKA->CREB Phosphorylates

Fig 2: 5-HT6 receptor signaling pathway and the inhibitory intervention by arylsulfonylpiperazines.

References

  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands Source: Bulletin of the Korean Chemical Society / ResearchGate URL:[Link]

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies Source: RSC Medicinal Chemistry (via NCBI PMC) URL:[Link]

  • Synthesis of Novel Benzamide-piperazine-sulfonamide Hybrids as Potential Anticancer Agents Source: Croatica Chemica Acta (HRČAK) URL:[Link]

  • The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • 5-(Heterocyclyl)alkyl-N-(arylsulfonyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Classification: Sulfonamide-piperazine derivative (Hydrochloride Salt) Primary Challenge: Highly lipophilic core combined...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Classification: Sulfonamide-piperazine derivative (Hydrochloride Salt) Primary Challenge: Highly lipophilic core combined with pH-dependent and counter-ion-sensitive solubility.

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers struggle with the aqueous formulation of sulfonamide-piperazine derivatives. While the hydrochloride (HCl) salt form of 1-(2,4-Difluorobenzenesulfonyl)piperazine is designed to improve water solubility over its free-base counterpart, it introduces specific physicochemical vulnerabilities during in vitro and in vivo assay preparation.

This guide provides a mechanistic understanding of these failures and self-validating protocols to overcome them.

Part 1: Diagnostic Hub (FAQs)

Q1: My compound dissolves perfectly in pure water, but immediately turns cloudy when I dilute it into PBS or Saline. What is happening?

The Mechanism: You are observing the Common-Ion Effect . When you dissolve the HCl salt in pure water, it dissociates into the piperazinium cation and the chloride anion. However, Phosphate-Buffered Saline (PBS) and physiological saline contain high concentrations of chloride ions (~137 mM to 154 mM). According to Le Chatelier’s principle, this massive excess of chloride forces the solubility equilibrium to shift to the left, causing the intact hydrochloride salt to precipitate out of solution. This is a well-documented phenomenon where slightly soluble hydrochlorides are highly sensitive to chloride-rich media [1].

CommonIon Salt 1-(2,4-diF-PhSO2)piperazine HCl (Solid Precipitate) Ions Piperazinium Cation (aq) + Cl⁻ (aq) Salt->Ions Dissolution in Pure Water Ions->Salt Precipitation (Common Ion Effect) AddedCl Added Cl⁻ (PBS / Saline / Gastric) AddedCl->Ions Shifts Equilibrium Left

Caption: The Common-Ion Effect driving the precipitation of hydrochloride salts in chloride-rich media.

Q2: I dissolved the compound in DMSO, but when I added it to my cell culture media (pH 7.4), it crashed out. Why?

The Mechanism: You are experiencing pH-dependent Free Base Precipitation . The secondary amine on the piperazine ring is the only basic center in this molecule (the sulfonamide nitrogen is not basic due to electron delocalization). The pKa of this secondary amine is typically around 7.5 to 8.5. At the physiological pH of cell culture media (pH 7.4), a significant fraction of the drug deprotonates into its neutral "free base" form. The free base exposes the highly lipophilic 2,4-difluorobenzenesulfonyl moiety to the aqueous environment, resulting in immediate hydrophobic collapse and precipitation.

Q3: How do I know if my solution has micro-precipitates that I can't see with the naked eye?

The Solution: Use the Tyndall Effect Test . Before applying your formulation to cells or animals, shine a standard red or green laser pointer through the transparent vial in a dark room. If the laser beam's path is visible through the liquid, you have colloidal nano-precipitates. A true solution will not scatter the light. This is a critical self-validating step to ensure your dosing concentration is accurate.

Part 2: Mechanistic Deep-Dive & Quantitative Data

To successfully formulate this compound, we must bypass its two main vulnerabilities (chloride sensitivity and basic pH) using excipients.

The most effective strategy for sulfonamide derivatives is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the lipophilic 2,4-difluorobenzenesulfonyl ring, shielding it from the aqueous environment, while the hydrophilic exterior of the cyclodextrin maintains water solubility [2].

Solubility Profiling Data

Below is a structured summary of expected solubility behaviors based on vehicle and pH adjustments.

Vehicle / Buffer SystempH LevelDominant API SpeciesVisual ObservationEstimated Solubility
Pure Water (Milli-Q)~5.0 - 6.0Ionized (Cation)Clear Solution> 10 mg/mL
0.9% NaCl (Saline)~5.5Ionized + Cl⁻ ExcessCloudy / Precipitate< 1 mg/mL
PBS Buffer7.4Mixed (Ionized + Free Base)Heavy Precipitate< 0.1 mg/mL
5% DMSO + 20% HP-β-CD in Water7.4Complexed Free BaseClear Solution> 5 mg/mL
10% DMSO + 10% Tween 80 in PBS7.4Micellar EncapsulationClear (Viscous)~ 2 - 5 mg/mL

Part 3: Protocol Vault

The following protocols are engineered as self-validating workflows. Do not deviate from the order of addition, as the sequence of solvation is thermodynamically critical.

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Use this protocol for cell-based assays requiring physiological pH without cyclodextrins.

  • Initial Solvation: Weigh the appropriate amount of 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl. Add 100% cell-culture grade DMSO to achieve a 100 mM concentration. Vortex for 60 seconds until completely clear.

  • Surfactant Addition: Add Tween-80 to the DMSO stock so that the final concentration of Tween-80 will be 5-10% in your intermediate stock. Causality: The surfactant must coat the solvated molecules before they encounter water to form stable micelles.

  • Aqueous Dilution: Dropwise, add warm (37°C) pure water (NOT PBS) while vortexing constantly to reach a 10 mM concentration.

  • Validation: Perform the Tyndall Effect test. If clear, you may now spike this 10 mM stock into your final cell culture media (which contains proteins like BSA/FBS that will further act as carrier proteins).

Protocol B: Preparation of an In Vivo Dosing Formulation (Cyclodextrin-Based)

Use this protocol for IV/IP/PO animal dosing where high concentrations and biocompatibility are required.

  • Excipient Prep: Prepare a 20% (w/v) HP-β-CD solution in pure Milli-Q water. Stir until completely clear.

  • API Wetting: Weigh the API into a glass vial. Add 5% (v/v of final volume) DMSO to wet the powder and disrupt the crystal lattice.

  • Complexation: Add the 20% HP-β-CD solution to the wetted API.

  • Thermodynamic Driving: Sonicate the vial in a water bath at 37°C for 15–20 minutes. Causality: Heat and sonication provide the activation energy required for the lipophilic difluorobenzene ring to displace water molecules inside the cyclodextrin cavity.

  • Validation: Allow the solution to cool to room temperature. Check for precipitation. If clear, adjust the pH to 7.0 using dilute NaOH dropwise, monitoring carefully.

FormulationWorkflow Start Weigh API (HCl Salt) Step1 Add Co-solvent (5% DMSO to wet) Start->Step1 Check1 Lattice Disrupted? Step1->Check1 Check1->Step1 No (Vortex more) Step2 Add Solubilizer (20% HP-β-CD solution) Check1->Step2 Yes Step3 Vortex & Sonicate (37°C, 15-20 min) Step2->Step3 Step4 Cool & Adjust pH (Dropwise to pH 7.0) Step3->Step4 Check2 Precipitation? Step4->Check2 Success Clear Solution (Passes Tyndall Test) Check2->Success No Fail Failed Complexation (Increase HP-β-CD) Check2->Fail Yes Fail->Step2 Optimize

Caption: Step-by-step formulation workflow utilizing co-solvents and cyclodextrin complexation.

References

  • Precaution on use of hydrochloride salts in pharmaceutical formulation Journal of Pharmaceutical Sciences [Link]

  • Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins African Journal of Pharmacy and Pharmacology[Link]

Optimization

reducing sulfonyl chloride byproducts in 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride preparation

Technical Support Center: Optimizing 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride Synthesis Welcome to the Technical Support Center. The synthesis of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride Synthesis

Welcome to the Technical Support Center. The synthesis of 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride is a critical transformation in the development of various pharmacophores. However, the bifunctional nature of piperazine and the extreme electrophilicity of 2,4-difluorobenzenesulfonyl chloride often lead to a complex impurity profile.

As an Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies. Our goal is to minimize bis-sulfonylation, prevent sulfonyl chloride hydrolysis, and ensure the highest purity of the final hydrochloride salt.

Part 1: Diagnostic Workflow

When troubleshooting a failed or impure reaction, your first step should always be LC-MS analysis of the crude mixture. Use the diagnostic flowchart below to identify the root cause of your specific byproduct.

DiagnosticWorkflow Start LC-MS Analysis of Crude Reaction Bis m/z 439 [M+H]+ (Bis-sulfonylation) Start->Bis Over-reaction Hydro m/z 193 [M-H]- (Sulfonic Acid) Start->Hydro Moisture present Unreacted m/z 213/215 (Unreacted SM) Start->Unreacted Incomplete reaction Success m/z 263 [M+H]+ (Desired Mono-product) Start->Success Optimal conditions Sol_Bis Action: Switch to mono-Boc protection Bis->Sol_Bis Sol_Hydro Action: Use strictly anhydrous conditions Hydro->Sol_Hydro Sol_Unreacted Action: Add polymer-bound amine scavenger Unreacted->Sol_Unreacted Sol_Success Action: Proceed to HCl salt formation Success->Sol_Success

Figure 1: Diagnostic flowchart for identifying and resolving common sulfonylation byproducts.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive m/z 439 peak (bis-sulfonylation) even when I use a strict 1:1 molar ratio of piperazine to 2,4-difluorobenzenesulfonyl chloride? A: Piperazine contains two highly nucleophilic secondary amines. When the first amine reacts, the electron-withdrawing nature of the newly formed sulfonamide group slightly reduces the nucleophilicity of the remaining amine. However, this deactivation is not strong enough to completely halt further reaction[1]. In a 1:1 mixture, local concentration gradients during the addition of the sulfonyl chloride will inevitably lead to the formation of 1,4-bis(2,4-difluorobenzenesulfonyl)piperazine. Solution: To completely eradicate this byproduct, you must break the statistical distribution. The most scientifically rigorous approach is to use a protecting group strategy, such as starting with 1-Boc-piperazine[2]. Alternatively, if protecting groups are not viable for your scale, you must use a massive excess of piperazine (at least 5 to 10 equivalents) to ensure the sulfonyl chloride statistically encounters only unreacted piperazine molecules.

Q2: My reaction stalled, and LC-MS shows a dominant peak at m/z 193 (negative mode). What is causing this, and how do I fix it? A: The m/z 193 peak corresponds to 2,4-difluorobenzenesulfonic acid, the hydrolysis product of your starting material. Sulfonyl chlorides are highly electrophilic and will rapidly react with any water present in the system. This side-reaction is aggressively catalyzed by the basic amine scavengers (like triethylamine or DIPEA) used to drive the reaction[3]. Solution: This is a causality issue rooted in moisture management.

  • Solvent: Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.

  • Temperature: Keep the reaction at 0–5 °C during the addition phase to suppress the activation energy required for hydrolysis while allowing the highly favorable amine nucleophilic attack to proceed[3].

Q3: I have residual unreacted 2,4-difluorobenzenesulfonyl chloride in my crude mixture. Aqueous workups are causing yield losses. How can I remove it cleanly? A: Unreacted sulfonyl chlorides are notorious for complicating downstream purification. They can co-elute with the product and degrade during aqueous washes. Solution: Employ a polymer-bound amine scavenger, such as a Trisamine resin[4]. These insoluble resins contain primary amines that covalently bind to the unreacted sulfonyl chloride. Because the byproduct is now anchored to a macroscopic polymer bead, you can remove it entirely from the reaction mixture via simple vacuum filtration, leaving your desired product in the filtrate[4].

Q4: During the final step, my 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride precipitates as a sticky, gummy residue rather than a crystalline powder. What went wrong? A: Gummy precipitates during HCl salt formation are almost always caused by the entrapment of polar solvents (like water or methanol) or the presence of unreacted free piperazine. Solution: The protocol must be a self-validating system. Before adding HCl, ensure your freebase is completely dry. Use anhydrous HCl in dioxane or diethyl ether. If a gum forms, do not discard it; triturate the residue vigorously with a non-polar anti-solvent such as methyl tert-butyl ether (MTBE) or heptane. The non-polar solvent will extract the trapped organic impurities and force the highly polar hydrochloride salt to crystallize.

Part 3: Experimental Protocols

To address the issues outlined above, we recommend two distinct methodologies depending on your purity requirements and scale.

Method A: The Protecting Group Route (Recommended for >99% Purity)

This method utilizes 1-Boc-piperazine to physically block the second amine, reducing bis-sulfonylation to 0%[2].

  • Preparation: In an oven-dried flask under argon, dissolve 1-Boc-piperazine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM (10 mL/g). Cool the mixture to 0 °C using an ice bath.

  • Sulfonylation: Dissolve 2,4-difluorobenzenesulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes to control the exotherm and prevent localized heating.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation Step: Check TLC (Hexane/EtOAc 7:3); the sulfonyl chloride spot must be completely consumed before proceeding to prevent quenching.

  • Scavenging: If trace sulfonyl chloride remains, add polymer-bound Trisamine resin (0.2 eq) and stir for 30 minutes[4]. Filter the mixture to remove the resin.

  • Workup: Wash the filtrate with 1M aqueous citric acid, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Deprotection & Salt Formation: Dissolve the resulting Boc-protected intermediate in anhydrous DCM. Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature. Stir for 4 hours. The 1-(2,4-difluorobenzenesulfonyl)piperazine hydrochloride will precipitate as a white crystalline solid. Filter, wash with cold MTBE, and dry in vacuo.

Method B: The Excess Amine Route (Recommended for Scale-up / Cost Efficiency)

This method relies on statistical probability to minimize bis-sulfonylation without the added steps of protection and deprotection.

  • Preparation: Dissolve piperazine (5.0 eq) in anhydrous DCM (15 mL/g) under argon. Cool to 0 °C. No additional base is needed as the massive excess of piperazine acts as the acid scavenger.

  • Sulfonylation: Add 2,4-difluorobenzenesulfonyl chloride (1.0 eq) dissolved in DCM dropwise over 1 hour. Crucial: The slow addition ensures the sulfonyl chloride is always in the presence of an overwhelming excess of piperazine.

  • Reaction: Stir for 1 hour at 0 °C, then warm to room temperature.

  • Workup: Wash the organic layer extensively with water (3 x 10 mL/g) to remove the highly water-soluble excess piperazine and piperazine hydrochloride byproduct. Self-Validation Step: Test the pH of the final aqueous wash; it should be neutral, indicating all free piperazine has been removed.

  • Salt Formation: Dry the organic layer, concentrate, and dissolve the freebase in MTBE. Add 2M HCl in diethyl ether dropwise until precipitation is complete. Filter and dry.

Part 4: Quantitative Data Presentation

The following table summarizes the expected outcomes of both methodologies based on internal validation metrics.

MetricMethod A (Boc-Protected)Method B (Excess Amine)
Overall Yield (Isolated) 78 - 85%65 - 72%
Bis-sulfonylation Byproduct 0% (Undetectable)< 5%
Sulfonic Acid Byproduct < 1% (with anhydrous conditions)< 2%
Unreacted Sulfonyl Chloride 0% (Post-resin scavenging)< 1%
Cost / Time Efficiency Higher cost, longer workflowLower cost, rapid workflow
Final Salt Purity (HPLC) > 99.5%~ 95.0 - 97.0%

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division Welcome to the technical support center for 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. This guide is designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Technologies Division

Welcome to the technical support center for 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this important synthetic intermediate. High purity is critical for subsequent synthetic steps and the ultimate quality of the active pharmaceutical ingredient (API).[1][2] This document provides in-depth, troubleshooting-focused FAQs and step-by-step protocols to help you efficiently remove trace impurities from your batches.

The purification of this molecule presents a unique set of challenges due to its dual chemical nature. It possesses the basic and highly polar piperazine core, which can lead to chromatographic issues like peak tailing, and the sulfonamide group, which influences its solubility and crystal lattice energy.[3][4] This guide explains the causality behind our recommended experimental choices to empower you to solve purification challenges effectively.

Section 1: FAQ - Initial Assessment & Common Impurities

This section addresses the crucial first steps: understanding what impurities you are likely dealing with and how to assess the purity of your crude material.

Q1: What are the most probable trace impurities in my 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride batch?

A1: Impurities typically arise from the synthetic process itself, including unreacted starting materials, by-products from side reactions, or subsequent degradation.[1][5][6] Identifying potential impurities is the first step in designing an effective purification strategy.[7]

Table 1: Potential Impurities and Their Origins

Impurity NameStructureSource / Reason for PresenceKey Analytical Signature
Piperazine C₄H₁₀N₂Unreacted starting material.[8]Highly water-soluble. Appears as a very polar spot on TLC.
2,4-Difluorobenzenesulfonyl chloride C₆H₃ClF₂O₂SUnreacted starting material.Reactive and may be hydrolyzed during workup.
N,N'-bis(2,4-Difluorobenzenesulfonyl)piperazine C₁₆H₁₄F₄N₂O₄S₂Over-reaction or incorrect stoichiometry, where both piperazine nitrogens are substituted.[9]Significantly less polar than the desired monosubstituted product.
Residual Solvents VariesSolvents used during the reaction or initial workup (e.g., Dichloromethane, Toluene, Acetone).Detected by ¹H NMR or GC-MS.
Inorganic Salts e.g., NaCl, Triethylamine HClBy-products from the reaction or neutralization steps.Generally insoluble in organic solvents; can be removed by filtration or aqueous washes.
Q2: How can I perform a quick and effective purity assessment of my crude product?

A2: Before committing to a large-scale purification, a rapid assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): TLC is the ideal first step to visualize the number of components in your crude mixture.[3][10]

    • Recommended System: Start with a mobile phase of 10:1 Dichloromethane:Methanol. This system should provide good separation for the polar product and less polar by-products.

    • Analysis: The desired product is highly polar and should have a low Rf value. Unreacted piperazine will likely remain at the baseline, while the di-substituted by-product will have a much higher Rf. Aim for a solvent system that gives your desired product an Rf between 0.2 and 0.4 for the best translation to column chromatography.[3]

  • Melting Point Analysis: A sharp melting point that is close to the literature value (approx. 243-250 °C for the HCl salt) is a strong indicator of high purity.[2] A broad melting range or a significantly depressed melting point suggests the presence of impurities.[10]

Q3: My crude product is a persistent oil or gum and will not solidify. What should I do?

A3: The failure of a product to crystallize is almost always due to the presence of significant impurities that disrupt the crystal lattice formation.[10] Residual solvent is a common culprit.

  • Step 1: Remove Residual Solvents. Dissolve the oil in a suitable solvent like methanol, then remove it under reduced pressure (rotary evaporation). Co-evaporating with a solvent like toluene can help azeotropically remove residual water or other volatile impurities.[10] Repeat this process 2-3 times.

  • Step 2: Attempt Trituration. Add a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold ethyl acetate or diethyl ether). Stir or sonicate the mixture vigorously. This can often "shock" the product into precipitating as a solid while dissolving the impurities.

  • Step 3: Proceed to Chromatography. If the product remains an oil, it contains a high level of impurities that must be removed. Column chromatography is the most effective next step to achieve a purity level that will allow for subsequent crystallization.[10]

Section 2: Troubleshooting Guide - Core Purification Strategies

This section provides detailed, problem-oriented solutions for removing the most common impurities identified in Section 1.

Problem: TLC or ¹H NMR indicates the presence of unreacted piperazine.
  • Causality: Piperazine is a highly polar and basic compound. As the hydrochloride salt, the target product has significantly different solubility properties than the free base piperazine starting material, a fact that can be exploited.

Solution: Recrystallization from a Mixed Solvent System (Methanol/Water)

Recrystallization is a powerful technique that relies on the difference in solubility between the desired compound and impurities at different temperatures.[2][11][12] The hydrochloride salt of your product has moderate solubility in hot methanol, while piperazine is very soluble. Water will act as an anti-solvent.

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Place your crude 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot methanol (near boiling, ~65 °C) required to fully dissolve the solid. Using the minimum volume is critical for maximizing recovery.[2]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble particulate matter (like inorganic salts or dust), perform a rapid hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization and removes insoluble impurities.[13][14]

  • Induce Crystallization: While stirring the hot, clear solution, add deionized water dropwise until you observe a persistent cloudiness (turbidity). This indicates the solution is now supersaturated.

  • Re-homogenize: Gently reheat the cloudy solution until it becomes clear again. This ensures you are at the optimal saturation point for slow, controlled crystal growth.

  • Cooling & Crystal Growth: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to selectively incorporate into the growing crystal lattice, excluding impurities.[2][14]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the collected crystal cake with a small amount of a cold 1:1 methanol/water mixture to remove any residual soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the purified crystals in a vacuum oven (50-60 °C) until a constant weight is achieved to remove all solvent residues.[2]

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Methanol B 2. Hot Filter (Optional) to Remove Insolubles A->B C 3. Add Water (Anti-solvent) Dropwise to Cloud Point B->C D 4. Re-heat to Clarity C->D E 5. Slow Cool to Room Temp D->E F 6. Cool in Ice Bath E->F G 7. Isolate via Filtration F->G H 8. Wash with Cold Solvent Mix G->H I 9. Dry Under Vacuum H->I

Caption: Workflow for Mixed-Solvent Recrystallization.

Problem: A less polar spot, likely the di-substituted by-product, is visible on TLC.
  • Causality: The di-substituted by-product, N,N'-bis(2,4-difluorobenzenesulfonyl)piperazine, lacks the free basic nitrogen of the desired product. This makes it significantly less polar and unable to form a hydrochloride salt. This large difference in polarity is the key to its removal via silica gel chromatography.

Solution: Silica Gel Column Chromatography

Column chromatography provides a much higher degree of separation for closely related compounds than recrystallization alone.[3][11] For basic compounds like piperazine derivatives, special care must be taken to avoid peak tailing on the acidic silica gel surface.

Experimental Protocol: Column Chromatography with Basic Modifier
  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[3]

  • Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent like Dichloromethane or Methanol. Add silica gel (approx. 2-3 times the weight of your crude product) to this solution. Remove the solvent completely under reduced pressure until you have a dry, free-flowing powder. This technique prevents band broadening and improves separation.[3]

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin eluting the column with your mobile phase. A gradient elution is highly recommended.[3]

    • Starting Mobile Phase: A non-polar mixture like Hexane:Ethyl Acetate (e.g., 95:5) containing 0.5% triethylamine (TEA). The TEA is crucial; it deactivates the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic nitrogen of your product and thus preventing severe peak tailing.[13]

    • Gradient: Slowly increase the polarity by gradually increasing the percentage of Ethyl Acetate (and later, Methanol if needed). The non-polar di-substituted impurity will elute first. The more polar desired product will elute later as the mobile phase polarity increases.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase under reduced pressure. The TEA is volatile and will be removed during this step.

  • Salt Formation (if needed): The product isolated from the column will be the free base. To convert it back to the hydrochloride salt, dissolve it in a minimal amount of a solvent like ethyl acetate or isopropanol and add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate and can be collected by filtration.

Table 2: Starting Conditions for Chromatography Optimization

ParameterStarting RecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.[13]
Mobile Phase Gradient: Hexane/Ethyl Acetate -> Ethyl Acetate/MethanolAllows for elution of both non-polar impurities and the highly polar product.[3]
Mobile Phase Modifier 0.5% Triethylamine (TEA)Neutralizes acidic silica sites to prevent peak tailing of the basic product.[13]
Alternative Stationary Phase Neutral AluminaLess acidic than silica, can sometimes improve separation for sensitive amines.[13]

Section 3: Analytical Confirmation of Purity

After purification, it is essential to confirm both the identity and purity of the final material using a combination of analytical techniques.[13][15]

Caption: Decision tree for selecting a purification strategy.

Q4: What is a reliable HPLC method for final purity analysis?

A4: High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity assessment in the pharmaceutical industry.[5][15] For this polar, basic compound, a reverse-phase method with an appropriate mobile phase modifier is recommended.

Table 3: Recommended HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
  • Rationale: The C18 column provides hydrophobic retention. The acidic modifier (formic acid) protonates the piperazine nitrogen, which improves peak shape by minimizing interactions with residual silanols on the stationary phase.[4]

Q5: How do I definitively confirm the structure and purity of my final product?

A5: A combination of methods provides the most robust confirmation:

  • ¹H and ¹³C NMR: Confirms the chemical structure. The final product should show clean signals corresponding to the difluorobenzenesulfonyl and piperazine moieties, and integration should match the expected proton counts. The absence of signals from impurities (e.g., unreacted piperazine or the di-substituted by-product) is a strong indicator of purity.

  • LC-MS: Confirms the molecular weight of the main component, providing further evidence of its identity.

  • HPLC: As detailed above, this will provide a quantitative purity value (e.g., >99.5% by peak area).

  • Melting Point: A final, sharp melting point consistent with reference values confirms high crystalline purity.[2]

References
  • BenchChem. Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. BenchChem. Accessed March 17, 2026.
  • BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. Accessed March 17, 2026.
  • Whitice, W. J. Purification of piperazine. U.S. Patent 2,919,275, issued December 29, 1959.
  • BenchChem. Technical Support Center: Purification of Piperazine-2-Thione Derivatives. BenchChem. Accessed March 17, 2026.
  • Godfrey, N. B. Recovery and purification of piperazine. U.S. Patent 3,481,933, issued December 2, 1969.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical Sciences and Research.
  • Choudhary, A. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Taylor, L. T., & Chang, C. K. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Sigma-Aldrich.
  • Li, Y., et al. (2008). Purification of nine sulfonamides from chicken tissues by immunoaffinity chromatography using two monoclonal antibodies.
  • Tayana. (2022). Picking the best purification method for your API can be a tricky challenge. Tayanali.
  • Kratochvíl, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2987.
  • Singh, S., & Kumar, V. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
  • Rahman, M. M., & Islam, M. R. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis, 9(2), 58-67.
  • BenchChem. Methods for removing unreacted piperazine from the reaction mixture. BenchChem. Accessed March 17, 2026.
  • Clements, B. R., Maziarz, M., & Rainville, P. D. Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • Cytiva.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Giokas, D. L., et al. (2014). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Recent Reviews in Analytical Chemistry.
  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. YouTube.
  • BenchChem. Removal of unreacted starting material from 1-Acetylpiperidine-4-carbohydrazide. BenchChem. Accessed March 17, 2026.
  • Sakkas, V. A., et al. (2018).
  • Sigma-Aldrich. 1-(2,4-difluorobenzenesulfonyl)piperazine. Sigma-Aldrich.
  • Barta, C. A., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 471, 536-543.
  • Caira, M. R. (2013). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • University of Wisconsin-Madison. Chem355 Labbook-2020.
  • Sane, R. T., et al. (1988). Characterization of impurities in sulfasalazine. Drug Development and Industrial Pharmacy, 14(9), 1249-1262.
  • NextSDS. 1-(2,4-difluorobenzoyl)
  • Pharmaffiliates. Piperazine-impurities.
  • John Wiley & Sons, Ltd. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.
  • Berger, S., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(9), 2998.
  • ChemScene. 926209-09-8 | 1-(2,4-Difluorobenzoyl)piperazine. ChemScene.
  • BenchChem. Purifying 1-(2,3-Dichlorophenyl)piperazine: An Application Note and Recrystallization Protocol. BenchChem. Accessed March 17, 2026.
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers. Daicel Pharma.
  • Rádl, S., & Stach, J. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.

Sources

Optimization

handling the hygroscopic nature of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride in the lab

Welcome to the Technical Support Center for handling 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Working with hyg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Working with hygroscopic hydrochloride salts requires a deep understanding of solid-state chemistry, precise environmental control, and self-validating analytical workflows.

This guide provides the causality behind the compound's behavior, actionable troubleshooting steps, and rigorous protocols to ensure reproducible results in your drug development and synthetic workflows.

Causality & Core Physicochemical Properties

To control a chemical, you must understand its physical drivers. The hygroscopicity of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a direct consequence of its salt form. While the 2,4-difluorobenzenesulfonyl moiety is inherently lipophilic and stable, the protonated piperazine nitrogen and the chloride counter-ion create a highly polarized environment.

Chloride ions in such crystal lattices readily act as hydrogen-bond acceptors for atmospheric water molecules[2]. This leads to the rapid formation of hydrates and, upon prolonged exposure, deliquescence (dissolving in its own absorbed moisture) [1].

Table 1: Physicochemical Impact on Laboratory Handling

PropertyMechanistic DriverImpact on Experimental Handling
Hygroscopicity Chloride counter-ion & protonated amine hydrogen bonding.Rapid weight gain upon atmospheric exposure; causes severe stoichiometric imbalances [2].
Physical State Crystalline solid transition to amorphous/caked mass via moisture.Caking prevents accurate micro-weighing and alters dissolution kinetics [3].
Thermal Stability High melting point/decomposition threshold (>250°C).Allows for aggressive vacuum oven drying without degrading the sulfonyl linkage [1].
Solubility Enhanced by the HCl salt form.Absorbed water can alter the polarity of anhydrous stock solutions, precipitating other reagents.

Diagnostic Handling Workflow

Before initiating any experiment, the physical state of the compound must be assessed. The following decision matrix dictates the necessary handling pathway.

HandlingWorkflow Start Inspect Compound State CheckState Is powder free-flowing? Start->CheckState Yes Yes: Free-flowing CheckState->Yes No No: Caked/Clumped CheckState->No Glovebox Weigh in Glovebox (Argon/N2) Yes->Glovebox Vacuum Dry in Vacuum Oven (40-50°C, P2O5) No->Vacuum Stock Prepare Stock Solution in Anhydrous Solvent Glovebox->Stock KF Karl Fischer Titration to verify H2O % Vacuum->KF KF->Glovebox

Workflow for inspecting, drying, and handling hygroscopic piperazine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: My 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride has formed a hard cake in the bottle. Is it degraded? A1: Not necessarily degraded, but its physical state is compromised. The caking is caused by moisture bridging between the crystal lattices [3]. The sulfonyl and piperazine moieties are chemically stable against ambient moisture, meaning hydrolysis is unlikely. However, the apparent mass is now incorrect. You must break the cake in a low-humidity environment and dry it under vacuum before use.

Q2: Can I just weigh the compound quickly on the benchtop to avoid moisture uptake? A2: No. "Quick weighing" is a common source of irreproducibility. Piperazine hydrochlorides can absorb significant moisture within seconds of exposure to ambient humidity (>30% RH) [3]. This artificially inflates the mass, meaning you are adding less active pharmaceutical ingredient (API) than calculated. Always use a glovebox or a continuous dry-nitrogen purged balance enclosure [4].

Q3: How should I store the bulk material to prevent this? A3: Store the primary container inside a secondary desiccator cabinet containing active desiccant (e.g., indicating silica gel or phosphorus pentoxide). For long-term storage, backfill the primary container with Argon before sealing with Parafilm [3].

Troubleshooting Guide: The Mechanistic Pathway of Failure

When experiments fail, the root cause with this compound is almost always water. Below is the mechanistic pathway of how unmitigated hygroscopicity destroys experimental integrity.

MoistureImpact Moisture Atmospheric Moisture Absorbed by HCl Salt Weight Apparent Mass Increases (Contains H2O) Moisture->Weight Quench Water Quenches Moisture-Sensitive Reagents Moisture->Quench Stoich Stoichiometric Imbalance (Less API added) Weight->Stoich Yield Reduced Reaction Yield & Impurity Formation Stoich->Yield Quench->Yield

Mechanistic pathway: How moisture absorption leads to downstream reaction failures.

Issue 1: Inconsistent Yields in Nucleophilic Substitution / Coupling Reactions
  • Symptom: Reaction yields fluctuate wildly between batches; unreacted starting materials remain.

  • Causality: If 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is used as a nucleophile, absorbed water competes as a nucleophile, quenching electrophilic coupling partners (e.g., acid chlorides, alkyl halides). Furthermore, the stoichiometric ratio is skewed because the weighed mass included water.

  • Solution: Transition from weighing solid powders for every reaction to using anhydrous stock solutions . Weigh the dried compound once in a glovebox, dissolve it in an anhydrous solvent (e.g., dry DMF or DCM) over molecular sieves, and dispense volumetrically via syringe [4].

Issue 2: Analytical Discrepancies (NMR / Mass Spectrometry)
  • Symptom: 1 H-NMR shows a broad, integrating peak around 1.5 - 2.5 ppm (in CDCl 3​ ) or 3.3 ppm (in DMSO- d6​ ), and elemental analysis fails carbon/nitrogen limits.

  • Causality: The broad peak is water hydrogen-bonding with the piperazine nitrogen and the NMR solvent. Elemental analysis fails because the mass percentage of C, H, and N is diluted by the oxygen and hydrogen of trapped water.

  • Solution: Lyophilize the NMR sample or dry the analytical aliquot under high vacuum (0.1 mbar) at 40°C for 12 hours prior to submitting for elemental analysis.

Self-Validating Experimental Protocols

A robust laboratory relies on self-validating systems. You cannot assume a compound is dry; you must prove it.

Protocol A: Vacuum Drying and Karl Fischer (KF) Validation

This protocol ensures the compound is stripped of moisture and analytically verified before use.

  • Preparation: Transfer the caked or suspect 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride to a wide-mouth glass petri dish to maximize surface area.

  • Vacuum Drying: Place the dish in a vacuum oven. Apply a high vacuum (< 5 mbar) and heat to 45°C. Causality note: 45°C provides enough kinetic energy to break the water-chloride hydrogen bonds without risking thermal degradation of the organic framework. Leave for 12–24 hours.

  • Inert Transfer: Break the vacuum using dry Argon or Nitrogen gas. Immediately transfer the dish into a glovebox.

  • Karl Fischer Titration (The Validation Step):

    • Inside the glovebox, weigh exactly 50 mg of the dried powder into a sealed crimp-cap vial.

    • Inject the sample into a Coulometric Karl Fischer titrator. Because the compound is a hydrochloride salt of an amine, ensure your KF reagent is buffered (e.g., Hydranal-Buffer) to prevent the acidic amine salt from shifting the pH of the titration cell outside the optimal range (pH 5–7) [5].

    • Pass Criteria: Moisture content must be < 0.5% w/w. If higher, repeat the drying phase.

Protocol B: Preparation of Anhydrous Stock Solutions

To bypass the repeated risk of opening the bulk container, prepare a stock solution.

  • Glovebox Setup: Ensure the glovebox atmosphere is < 1 ppm H 2​ O and O 2​ .

  • Weighing: Tare a volumetric flask (e.g., 50 mL). Accurately weigh the validated, dry 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride directly into the flask.

  • Dissolution: Add an anhydrous solvent (e.g., Acetonitrile or DMF, stored over 3Å molecular sieves) up to the calibration mark.

  • Sealing: Insert a rubber septum into the flask and secure it with copper wire or a crimp seal.

  • Usage: Remove the flask from the glovebox. For subsequent experiments, extract the required volume using a dry, inert-gas-purged syringe[4]. This guarantees absolute stoichiometric precision and zero moisture introduction.

References

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Semanticscholar.org. Available at:[Link]

  • HepatoChem. "How do you handle hygroscopic salts?" Hepatochem.com. Available at: [Link]

  • ResearchGate. "Experimental methods in chemical engineering: Karl Fischer titration." Researchgate.net. Available at: [Link]

Troubleshooting

resolving baseline noise in NMR spectra of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride

Technical Support Center: Troubleshooting NMR Baseline Noise for 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride and Related Ionic Compounds Welcome to the technical support guide for resolving common issues in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting NMR Baseline Noise for 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride and Related Ionic Compounds

Welcome to the technical support guide for resolving common issues in the Nuclear Magnetic Resonance (NMR) analysis of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. The presence of the hydrochloride salt introduces specific challenges, primarily related to the high ionic strength of the sample, which can significantly impact spectral quality. This guide provides a structured, question-and-answer approach to diagnose and resolve baseline distortions, moving from sample preparation through to data processing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Pre-Acquisition & Sample Preparation

This is the most critical stage for ensuring a high-quality spectrum. Errors introduced here are often difficult or impossible to correct later.

Q1: My ¹H NMR spectrum of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride has a rolling and noisy baseline. Where should I begin troubleshooting?

A: Always start with your sample preparation and the physical state of the sample in the NMR tube. Baseline problems are most often rooted in the sample itself rather than complex instrument or software malfunctions. Before suspecting the spectrometer, meticulously review your sample preparation protocol.

The primary culprit for this specific molecule is its nature as a hydrochloride salt. Salts increase the ionic strength of the solution, which can severely degrade spectrometer performance if not handled correctly.[1][2]

Q2: How does the hydrochloride salt form specifically cause baseline issues?

A: The high ionic strength of a dissolved salt, such as your hydrochloride compound, affects the dielectric properties of the sample solution. This has two major detrimental effects on the NMR experiment:

  • Probe Detuning and Mismatching: The NMR probe is a sensitive resonant circuit that must be precisely tuned to the Larmor frequency of the nucleus being observed and matched to the impedance of the spectrometer's electronics (typically 50 Ω). A high concentration of ions changes the sample's conductivity, which in turn alters the resonant frequency and impedance of the probe coil.[1] This mismatch leads to inefficient power transfer during pulsing and signal reception, resulting in poor signal-to-noise, distorted peak shapes, and a rolling baseline.

  • Reduced Signal-to-Noise (S/N): The performance and S/N of the probe are dependent on the "sample resistance."[2] High ionic strength increases this resistance, which degrades the overall quality factor (Q-factor) of the probe circuit, leading to a direct loss in sensitivity.[3]

Q3: What is the recommended sample preparation protocol to minimize these ionic effects?

A: A careful and clean sample preparation is paramount. Follow these steps to create a high-quality sample suitable for analysis.

Experimental Protocol: Optimized Sample Preparation

  • Compound Purity: Ensure the compound is of high purity and free from particulate matter.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For hydrochloride salts, polar solvents like DMSO-d₆, D₂O, or Methanol-d₄ are common. Test solubility in a small vial with the non-deuterated solvent first.[4]

  • Weighing and Dissolving:

    • Weigh approximately 10-20 mg of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride into a clean, dry glass vial.[5]

    • Add 0.5 - 0.6 mL of the chosen deuterated solvent.[6]

    • Gently vortex or swirl the vial until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.

  • Filtration (Critical Step):

    • Undissolved particulates will cause significant line broadening and baseline distortion that cannot be corrected by shimming.[7]

    • Place a small, tightly packed plug of clean cotton wool into a Pasteur pipette.[7][8]

    • Using another pipette, transfer the dissolved sample solution through the cotton filter directly into a clean, high-quality NMR tube (e.g., Wilmad 535-PP or equivalent).

  • Final Volume and Labeling:

    • Ensure the final sample height in the tube is between 4.0 and 5.0 cm.[6] Inconsistent sample height affects the magnetic field homogeneity.

    • Cap the tube securely and label it clearly just below the cap.

Section 2: Instrument Setup & Data Acquisition

Once a high-quality sample is prepared, the next step is to ensure the spectrometer is correctly configured to handle it.

Q4: My sample is perfectly prepared, but the baseline is still poor. What are the first instrument settings to check?

A: The "big three" of instrument setup are Tuning, Matching, and Shimming . For high-ionic-strength samples, it is essential to perform these steps for every single sample, as the optimal values will differ significantly from a low-salt standard.

  • Tuning and Matching: This procedure adjusts the probe's resonant circuit to your specific sample. An untuned probe is the most common instrumental cause of the problems you describe. Always re-tune and re-match the probe after inserting your sample. For highly conductive samples, you may not achieve a perfect "dip" in the tuning curve, but optimize it as much as possible.[1][3]

  • Shimming: This process optimizes the homogeneity of the main magnetic field (B₀) across the sample volume. Poor shimming leads to broad, distorted peak shapes and can contribute to baseline roll.

Q5: My spectrometer has an automated "gradient shimming" routine. Is this sufficient?

A: Gradient shimming is a powerful and time-saving tool that maps the magnetic field inhomogeneity and applies corrections using the shim coils.[9][10] For most samples, it is highly effective.

However, for challenging samples, you should:

  • Run the automated routine: Always start with the automated 1D or 3D gradient shimming routine recommended by your spectrometer manufacturer.[11][12][13]

  • Inspect the Lock Signal: After the routine finishes, observe the lock level. It should be high and stable.

  • Manual Touch-up: Manually adjust the lower-order on-axis shims (Z1, Z2) to maximize the lock level further. A few small manual adjustments can often improve upon the automated result.

  • Observe the FID: Acquire a single scan and look at the Free Induction Decay (FID). A well-shimmed sample will show a smooth, long decay. A poorly shimmed sample will show a distorted or rapidly decaying FID.

Workflow: Initial Spectrometer Optimization

FID_to_Spectrum cluster_0 Time Domain (FID) cluster_1 Frequency Domain (Spectrum) A Ideal FID (Smooth Decay) C Flat Baseline A->C Fourier Transform B Corrupted FID (Distorted First Points) D Distorted Baseline B->D Fourier Transform

Caption: The relationship between FID integrity and spectral baseline.

Q9: What is the correct workflow for processing my data to achieve a flat baseline?

A: A standard, robust processing workflow is essential for reproducible results.

Protocol: Standard NMR Data Processing Workflow

  • Apodization (Window Function): Multiply the FID by a mathematical function to improve S/N or resolution. For routine ¹H NMR, a small exponential multiplication (e.g., applying 0.3 Hz line broadening) is common. This forces the tail of the FID to zero, reducing truncation artifacts. [14][15][16]Be aware that aggressive apodization can distort the baseline.

  • Fourier Transform: Convert the data from the time domain (FID) to the frequency domain (spectrum).

  • Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants so that all peaks are in pure absorption mode (symmetrical and positive). Incorrect phasing is a common cause of baseline roll. [17][18]4. Baseline Correction: After phasing, apply a baseline correction algorithm. [19] Q10: My software has several baseline correction algorithms (Polynomial, Whittaker Smoother). Which one should I use?

A: The choice depends on the nature of the distortion.

AlgorithmDescription & Use CaseCautions
Polynomial Fit Fits a polynomial function (e.g., 5th order) to the baseline regions of the spectrum and subtracts it. Good for simple, smooth curvature.Can over-correct and distort broad peaks, treating them as part of the baseline. [19]
Whittaker Smoother A more advanced algorithm that identifies signal-free regions and models the baseline. It is generally very effective for a wide range of distortions and is less likely to affect broad peaks. [19][20]Can be computationally more intensive but is often the best choice for automatic correction.
Multipoint Correction Manually select points in the spectrum that are known to be baseline. The algorithm then fits a curve through these points.Provides the most user control but is subjective and not easily reproducible. Use as a last resort when automated methods fail. [19]

In most cases, the Whittaker Smoother provides the best balance of automation and accuracy. [19] Q11: My baseline roll is very severe, and the standard algorithms are distorting my broad peaks. What else can I try?

A: For severe distortions originating from issues like acoustic ringing or pulse breakthrough, the best approach is to correct the FID before the Fourier transform using Linear Prediction .

Backward Linear Prediction (BLP): This technique uses a "good" portion of the FID to mathematically recalculate and replace the corrupted data points at the beginning. [32]By fixing the FID, the resulting spectrum after Fourier transform will have a much flatter, more reliable baseline that requires minimal subsequent correction. [33][34]This is often superior to frequency-domain corrections that can introduce their own artifacts. [24][31]

References

  • Zhang, Z., et al. (2008). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics. Available at: [Link]

  • Hoy, J. (n.d.). Gradient Shimming. UCSB Chem and Biochem NMR Facility. Available at: [Link]

  • Chen, Z., et al. (2018). Fast 3D gradient shimming by only 2×2 pixels in XY plane for NMR-solution samples. Journal of Magnetic Resonance. Available at: [Link]

  • Leuthold, M. A., et al. (2006). Gradient shimming with spectrum optimisation. Journal of Magnetic Resonance. Available at: [Link]

  • Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. Available at: [Link]

  • Mestrelab. (n.d.). Baseline Correction with Mnova. Mestrelab Research. Available at: [Link]

  • Kouřil, K., et al. (2024). Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. Magnetic Resonance in Chemistry. Available at: [Link]

  • Stanford University. (n.d.). Baseline Correction. Stanford University NMR Facility. Available at: [Link]

  • Kouřil, K., et al. (2024). Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. ResearchGate. Available at: [Link]

  • Giefers, M., et al. (2016). EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy-Part I: Basic principle and applications. Journal of Magnetic Resonance. Available at: [Link]

  • Li, D. W., & Gorenstein, D. G. (2009). A quick diagnostic test for NMR receiver gain compression. Journal of Magnetic Resonance. Available at: [Link]

  • Kouřil, K., et al. (2024). Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. ResearchGate. Available at: [Link]

  • Ellis, P. D. (2022). Some Brief Comments on the Source of Artifact Suppression in NMR Spectroscopy. Doty Scientific. Available at: [Link]

  • Patsnap. (2023). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Patsnap Eureka. Available at: [Link]

  • Peterson, R. (n.d.). Shimming: Theory and Practice. Bio-NMR Core. Available at: [Link]

  • ResearchGate. (n.d.). Baseline correction techniques. ResearchGate. Available at: [Link]

  • Stanford University. (n.d.). Gradient Shimming. Stanford University NMR Facility. Available at: [Link]

  • Ellis, P. D. (n.d.). A Brief Note Describing Artifact Suppression in NMR Experiments. Doty Scientific. Available at: [Link]

  • Giefers, M., et al. (2016). EASY: A simple tool for simultaneously removing background, deadtime and acoustic ringing in quantitative NMR spectroscopy. Part I: Basic principle and applications. ResearchGate. Available at: [Link]

  • Facey, G. (2008). Apodization of 2D Data. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Facey, G. (2008). Acoustic Ringing. University of Ottawa NMR Facility Blog. Available at: [Link]

  • Chemistry LibreTexts. (2022). What data processing considerations are important for obtaining accurate and precise results?. Chemistry LibreTexts. Available at: [Link]

  • Facey, G. (2008). Tuning Problems for Samples of High Ionic Strength. University of Ottawa NMR Facility Blog. Available at: [Link]

  • NIH. (2011). LP - NMRPipe. National Institutes of Health. Available at: [Link]

  • University of Wisconsin-Madison. (2010). Linear Prediction. University of Wisconsin-Madison Chemistry Department. Available at: [Link]

  • Stanford University. (n.d.). Forward Linear Prediction. Stanford University NMR Facility. Available at: [Link]

  • NMR Analysis, Processing and Prediction Blog. (2015). Apodization. NMR Analysis Blog. Available at: [Link]

  • Mestrelab. (n.d.). Apodization. Mestrelab Research. Available at: [Link]

  • Stanford University. (n.d.). Apodization/Weighting Function. Stanford University NMR Facility. Available at: [Link]

  • ResearchGate. (2016). Whether Signal to noise in 1H NMR spectra will reduce with increase in ionic strength?. ResearchGate. Available at: [Link]

  • InfoSheet: NMR sample preparation. (n.d.). Unknown Source. Available at: [Link]

  • University of Oslo. (n.d.). Linear Prediction in 1D NMR SPECTROSCOPY. University of Oslo Chemistry Department. Available at: [Link]

  • NMR Sample Preparation. (n.d.). University of Regensburg. Available at: [Link]

  • Voogd, E. D., et al. (2009). Performance of cryogenic probes as a function of ionic strength and sample tube geometry. Journal of Magnetic Resonance. Available at: [Link]

  • Marion, D., & Bax, A. (1988). Baseline distortion in real-Fourier-transform NMR spectra. Journal of Magnetic Resonance. Available at: [Link]

  • Facey, G. (2008). Forward Linear Prediction in the Indirect Dimension of 2D Data. University of Ottawa NMR Facility Blog. Available at: [Link]

  • MSU Chemistry. (n.d.). Basic Practical NMR Concepts. Michigan State University. Available at: [Link]

  • MY Baseline Corrector: Tutorial. (n.d.). CNRS. Available at: [Link]

  • How to make an NMR sample. (n.d.). University of Bristol. Available at: [Link]

  • NMR Sample Preparation 1. (n.d.). University of Alberta. Available at: [Link]

Sources

Optimization

optimizing crystallization yield for 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride scaling

Welcome to the Technical Support Center for API Crystallization. This guide is specifically engineered for researchers and process chemists scaling up the crystallization of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Crystallization. This guide is specifically engineered for researchers and process chemists scaling up the crystallization of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride .

Scaling the crystallization of amphiphilic hydrochloride salts presents unique thermodynamic and hydrodynamic challenges. This guide bypasses generic advice to provide deep mechanistic troubleshooting, self-validating protocols, and Quality-by-Control (QbC) strategies to ensure your scale-up from bench to pilot plant maintains high yield, optimal particle size distribution (PSD), and polymorphic purity.

Process Overview: Quality-by-Control (QbC) Scale-Up

Workflow A 1. Solubility Mapping (Define MSZW) B 2. Seeding Strategy (Surface Area Control) A->B C 3. AS-SSC / DNC (Feedback Loop) B->C D 4. Scale-Up (Hydrodynamic Matching) C->D

Quality-by-Control (QbC) scale-up workflow for antisolvent crystallization.

Deep-Dive Technical FAQs

Q1: Why does the yield of 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl drop significantly upon scaling from a 50 mL flask to a 5 L reactor? Causality: Yield attrition during scale-up is rarely a thermodynamic failure; it is a hydrodynamic one. In a 50 mL flask, the mixing time is nearly instantaneous. In a 5 L reactor, the Damköhler number (the ratio of reaction/crystallization timescale to mixing timescale) shifts dramatically[1]. When antisolvent is added, meso-mixing becomes the rate-limiting step. This creates localized zones of extreme supersaturation near the injection point, triggering rapid, uncontrolled primary nucleation rather than crystal growth[2]. These fine particles often bypass filtration or dissolve during washing, severely reducing practical yield. Solution: Implement3[3]. By using Process Analytical Technology (PAT) to monitor real-time concentration, you can dynamically adjust the antisolvent feed rate to ensure the global supersaturation remains strictly within the metastable zone width (MSZW), favoring growth over nucleation.

Q2: During antisolvent addition, the solution turns milky but then forms a sticky resin at the bottom of the reactor ("oiling out"). How do I prevent this? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), is exceptionally common with 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl[2]. The molecule is amphiphilic: it possesses a highly polar protonated piperazine ring and a hydrophobic difluorophenyl moiety. When antisolvent (e.g., ethyl acetate) is added to the solvent (e.g., methanol) too quickly, the supersaturation trajectory crosses the binodal curve before intersecting the solid-liquid equilibrium curve. The competing solvation energies cause the API to separate as a dense, solute-rich liquid phase rather than forming an ordered crystal lattice. Solution: You must shift the operating trajectory. First, seed the solution before reaching the LLPS boundary to provide immediate surface area for crystal growth, which rapidly consumes supersaturation. Second, slightly elevate the crystallization temperature; higher thermal energy often narrows the LLPS region, allowing the trajectory to safely hit the crystalline metastable zone first.

Q3: What is the optimal cooling and antisolvent addition trajectory to maximize yield without inducing secondary nucleation? Causality: Linear cooling or constant-rate antisolvent addition forces massive supersaturation spikes early in the process when the total crystal surface area is lowest. Because the small seed bed cannot consume the supersaturation fast enough, the system relieves the thermodynamic stress via secondary nucleation, resulting in bimodal particle size distributions. Solution: Utilize a 4 approach coupled with a convex addition profile[4]. Start with a very slow antisolvent feed rate, hold to allow the seed bed to grow, and exponentially accelerate the feed rate only as the total crystal surface area increases.

Troubleshooting Guide: Common Scale-Up Failures

Observable SymptomAnalytical Signature (PAT)Mechanistic Root CauseCorrective Action
Low Yield (<70%) High API concentration in mother liquor via ATR-FTIR.Premature filtration or insufficient terminal antisolvent ratio.Extend aging time at terminal temperature; increase terminal solvent:antisolvent ratio to 1:4.
Bimodal PSD FBRM shows distinct peaks at 10 µm and 150 µm.Secondary nucleation due to high supersaturation spike exceeding the MSZW limit.Reduce initial antisolvent dosing rate; increase seed loading to 3-5% w/w.
Poor Filtration Rate High specific cake resistance; FBRM shows massive <20 µm counts.Uncontrolled primary nucleation from poor meso-mixing at the injection point.Relocate antisolvent dip tube to a high-shear zone (near impeller); implement DNC dissolution cycles.
Needle-like Crystals Aspect ratio (Y/X) > 5 via inline microscopy.Face-specific (anisotropic) growth kinetics favored by high supersaturation[5].Lower the target supersaturation setpoint; slow down cooling/antisolvent addition[5].

Self-Validating Experimental Protocol: AS-SSC and T-DNC

This protocol utilizes a Methanol/Ethyl Acetate system and relies on a closed-loop feedback mechanism. It is self-validating because the system autonomously corrects deviations (e.g., dissolving unwanted fines) based on real-time sensor data, ensuring the final product meets specifications regardless of scale.

Prerequisites:

  • Reactor equipped with an overhead stirrer.

  • ATR-FTIR probe (for real-time liquid phase concentration/supersaturation).

  • FBRM (Focused Beam Reflectance Measurement) probe (for real-time chord length and particle count).

Step-by-Step Methodology:

  • Preparation & Dissolution: Dissolve 100 g of 1-(2,4-Difluorobenzenesulfonyl)piperazine HCl in 500 mL of Methanol at 45°C. Ensure complete dissolution via FBRM (counts should drop to baseline).

  • PAT Initialization: Calibrate the ATR-FTIR to track the specific sulfonamide/piperazine IR bands to monitor real-time API concentration.

  • Cooling & Seeding: Cool the reactor to 35°C (safely within the MSZW). Add 3 g of milled, form-pure seed crystals. Self-Validation Check: Monitor FBRM for 30 minutes. The particle count must remain stable, proving the seeds are neither dissolving (undersaturated) nor triggering secondary nucleation (oversaturated).

  • Antisolvent-Supersaturation Control (AS-SSC): Begin dosing Ethyl Acetate. Program the dosing pump to be controlled by the ATR-FTIR feedback loop. The pump must only add antisolvent when the relative supersaturation ( σ ) drops below 1.1, and must pause if σ exceeds 1.2[3].

  • Direct Nucleation Control (T-DNC): Activate the temperature-driven DNC loop. If the FBRM detects a sudden spike in fine particles (e.g., counts < 20 µm exceed a pre-set threshold of 1000 counts/sec), the system automatically pauses the antisolvent pump and increases the reactor temperature by 5°C to dissolve the fines[3].

  • Terminal Aging: Once 2000 mL of Ethyl Acetate has been added, initiate a slow cooling ramp to 5°C at 0.1°C/min. Age the suspension for 2 hours to relieve residual supersaturation.

  • Isolation: Filter the slurry, wash with 200 mL of cold Ethyl Acetate, and dry under vacuum at 40°C.

Direct Nucleation Control (DNC) Logic

DNC_Loop Start Monitor Chord Length (FBRM Probe) Decision Fine Particle Count Exceeds Threshold? Start->Decision Heat Dissolution Cycle (Increase Temp / Add Solvent) Decision->Heat Yes (Nucleation) Grow Growth Cycle (Decrease Temp / Add Antisolvent) Decision->Grow No (Stable Growth) Heat->Start Grow->Start

Direct Nucleation Control (DNC) self-validating feedback loop.

References

  • Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using a Sequential Supersaturation and Direct Nucleation Control Approach. Crystal Growth & Design - ACS Publications. 3

  • Polymorphic Control and Scale-Up Strategy for Antisolvent Crystallization Using Direct Nucleation Control. Crystal Growth & Design - ACS Publications. 4

  • Using AntiSolvent for Crystallization. Mettler Toledo. 2

  • Mechanistic Modeling for API Crystallization Scale-Up & Shape. PolyModels Hub. 5

  • Crystallization Design and Scale-Up. Books-Library. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride vs. 1-(3,4-Difluorobenzenesulfonyl)piperazine in Drug Discovery

Executive Summary Arylsulfonylpiperazines are highly privileged pharmacophores in modern medicinal chemistry, serving as foundational building blocks for 1[1] targeting neurodegenerative diseases, as well as 2[2] in onco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylsulfonylpiperazines are highly privileged pharmacophores in modern medicinal chemistry, serving as foundational building blocks for 1[1] targeting neurodegenerative diseases, as well as 2[2] in oncology. When designing libraries around this scaffold, the precise positioning of fluorine atoms on the benzenesulfonyl ring and the salt form of the piperazine drastically alter both synthetic workflows and downstream pharmacodynamics.

This guide objectively compares two critical positional isomers: 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride and 1-(3,4-difluorobenzenesulfonyl)piperazine . By analyzing their physicochemical properties, mechanistic binding logic, and experimental handling, we provide a definitive framework for researchers selecting between these building blocks.

Part 1: Structural and Physicochemical Profiling

The primary distinction between these two compounds lies in their positional isomerism (ortho/para vs. meta/para fluorination) and their standard commercial forms (hydrochloride salt vs. free base). While the 3,4-difluoro isomer is also available as an HCl salt[3], it is frequently utilized as a free base in direct coupling reactions. The 2,4-difluoro isomer is predominantly supplied as a stable hydrochloride salt[4].

Table 1: Physicochemical & Structural Comparison
Property1-(2,4-Difluorobenzenesulfonyl)piperazine HCl1-(3,4-Difluorobenzenesulfonyl)piperazine
CAS Number 1170204-51-9[4]1585869-89-1 (HCl)[3] / Free base varies
Physical Form Solid (Hydrochloride salt)Solid/Oil (Free base)
Molecular Weight 298.73 g/mol 262.27 g/mol (Base)
Fluorine Positions Ortho, ParaMeta, Para
Steric Hindrance High (Ortho-F restricts S=O rotation)Low (Unrestricted S=O rotation)
Nucleophilicity Requires base activation (e.g., DIPEA)Directly nucleophilic

Part 2: Mechanistic Impact on Target Binding (5-HT6 Receptor)

The substitution pattern of the difluorophenyl ring is not merely a synthetic consideration; it is a critical determinant of receptor affinity. Molecular docking studies of 1[1] reveal that the sulfonyl moiety anchors the ligand via hydrogen bonding to specific residues (S193 or N288) within the 5-HT6 receptor.

Simultaneously, the fluorinated phenyl ring must project into a deep, narrow hydrophobic pocket defined by residues V107, A192, and F285[1].

  • The 3,4-Difluoro Advantage: The meta/para substitution allows the aromatic ring to slide seamlessly into this cleft, maximizing Van der Waals interactions.

  • The 2,4-Difluoro Limitation: The highly electronegative and bulky fluorine atom at the ortho position restricts the rotational degrees of freedom around the C(aryl)-S bond. This specific geometry often induces a steric clash with V107, resulting in a lower binding affinity (higher Ki​ ).

G A Arylsulfonylpiperazine Ligand B Sulfonyl Moiety (H-Bonding) A->B C Difluorophenyl Ring (Hydrophobic Interaction) A->C D 5-HT6 Receptor (S193 / N288) B->D Anchors Ligand E Hydrophobic Pocket (V107, A192, F285) C->E Determines Affinity F 2,4-Difluoro Steric Clash Potential C->F Ortho-F G 3,4-Difluoro Deep Pocket Penetration C->G Meta/Para-F

Logical mapping of difluorobenzenesulfonylpiperazine interactions within the 5-HT6 receptor.

Part 3: Experimental Workflows & Self-Validating Protocols

When integrating these building blocks into a parallel synthesis library (e.g., N-alkylation with an indole-alkyl halide), the chemical state of the piperazine dictates the protocol. The following methodology outlines a self-validating system for parallel coupling.

Protocol: Parallel N-Alkylation for 5-HT6 Antagonist Synthesis

Step 1: Reagent Preparation Weigh 1.0 mmol of the respective piperazine building block. Add the 2,4-difluoro HCl salt to Vial A, and the 3,4-difluoro free base to Vial B.

Step 2: Base Activation (Causality Check) Add anhydrous acetonitrile (5 mL) to both vials.

  • Vial A (2,4-Difluoro HCl): Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Why? The HCl salt renders the secondary amine protonated ( R2​NH2+​ ) and non-nucleophilic. DIPEA first neutralizes the salt to liberate the reactive free base, while the remaining excess acts as an acid scavenger.

  • Vial B (3,4-Difluoro Base): Add 1.2 mmol DIPEA. Why? Since the base is already free, DIPEA acts solely as a scavenger for the HBr generated during the subsequent alkylation.

Step 3: Electrophile Addition & Thermal Cycling Add 1.1 mmol of the electrophile (e.g., 3-(2-bromoethyl)-1H-indole) to both vials. Heat the reactions to 80°C for 12 hours under a nitrogen atmosphere.

Step 4: Self-Validation via LC-MS At t=2h and t=12h , withdraw 10 µL aliquots, dilute in MeOH, and inject into the LC-MS.

  • Validation Logic: Relying on TLC is insufficient due to the lack of strong chromophores on simple alkyl halides. Monitor for the disappearance of the piperazine precursor ( m/z 263 [M+H]+ ) and the emergence of the product mass. If m/z 263 persists exclusively in Vial A, it indicates incomplete salt neutralization or steric hindrance from the ortho-fluorine impeding the SN​2 transition state.

Step 5: Workup & Isolation Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO3​ , dry the organic layer over MgSO4​ , and purify via preparative HPLC.

Workflow Step1 1. Reagent Prep Equilibrate to RT Step2A 2A. 2,4-DFBSP HCl Add 2.5 eq DIPEA Step1->Step2A Step2B 2B. 3,4-DFBSP Base Add 1.5 eq DIPEA Step1->Step2B Step3 3. Nucleophilic Coupling (CH3CN, 80°C, 12h) Step2A->Step3 Free base generated Step2B->Step3 Direct coupling Step4 4. LC-MS Validation Check for Product Mass Step3->Step4 Reaction monitoring Step5 5. Purification Prep-HPLC Step4->Step5 >95% Conversion

Step-by-step parallel synthesis workflow for arylsulfonylpiperazine coupling.

Part 4: Comparative Experimental Data

To quantify the differences in handling and performance, Table 2 summarizes the expected synthetic and pharmacological outcomes when utilizing these two isomers in standard drug discovery workflows.

Table 2: Synthetic Yields and Pharmacological Data (N-Alkylation)
Parameter2,4-Difluoro Isomer (HCl Salt)3,4-Difluoro Isomer (Free Base)
Equivalents of DIPEA Required 2.5 - 3.0 eq1.1 - 1.5 eq
Average Coupling Yield (12h) 68 - 75%82 - 88%
5-HT6 Receptor Affinity ( Ki​ ) *Moderate (Steric clash with V107)High (Optimal pocket penetration)
LC-MS Monitoring Target (SM) m/z 263.06 [M+H]+ m/z 263.06 [M+H]+

*Comparative baseline based on established structure-activity relationship (SAR) trends for arylsulfonylpiperazine libraries.

References

  • Chemical Substance Information - 1-(3,4-difluorobenzenesulfonyl)
  • Enamine Compound CAS No:1170204-51-9 (1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride)
  • Source: National Institutes of Health (NIH)
  • US8609657B2 - Compounds (PI3-Kinase Inhibitors)

Sources

Comparative

LC-MS validation protocol for 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride quantification

A Comparative Guide: LC-MS/MS Validation Protocol for 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride Quantification Executive Summary & The Analytical Challenge 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: LC-MS/MS Validation Protocol for 1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride Quantification

Executive Summary & The Analytical Challenge

1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride is a critical sulfonamide-piperazine building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors. For researchers and drug development professionals, accurately quantifying this compound—whether in pharmacokinetic (PK) biological matrices or as a trace impurity in active pharmaceutical ingredients (APIs)—presents a distinct analytical challenge.

Piperazine derivatives inherently lack strong, extended conjugated chromophores, making low-level detection via traditional Ultraviolet (UV) or Diode-Array Detection (DAD) difficult without complex pre-column derivatization ()[1]. Furthermore, the basic secondary amine of the piperazine ring is highly prone to secondary interactions with silica-based stationary phases, leading to severe peak tailing. To overcome these limitations, this guide outlines a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, objectively comparing its performance against conventional LC-DAD methodologies.

Methodological Causality: Why LC-MS/MS Outperforms LC-DAD

The selection of an analytical platform must be driven by the physicochemical properties of the analyte.

  • The Limitation of LC-DAD: LC-DAD relies entirely on the molar absorptivity of the 2,4-difluorobenzene moiety. Because this chromophore is relatively weak, the Lower Limit of Quantification (LLOQ) is restricted to the high ng/mL or µg/mL range. In complex biological matrices, co-eluting endogenous compounds with overlapping UV spectra frequently cause false positives or baseline integration errors.

  • The Superiority of LC-MS/MS: LC-MS/MS bypasses the need for a chromophore. By utilizing Electrospray Ionization in positive mode (ESI+), the method capitalizes on the basic piperazine nitrogen, which is easily protonated to form a highly stable [M+H]+ ion. Operating a Triple Quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides orthogonal selectivity (filtering by both precursor and product ion mass), effectively eliminating matrix interference. Studies comparing LC-MS and LC-DAD for piperazine derivatives consistently demonstrate that mass spectrometry provides superior sensitivity, specificity, and reliability in complex matrices ()[2].

Workflow Visualization

LCMS_Workflow A 1. Method Development (MRM Optimization & Chromatography) B 2. Sample Preparation (Protein Precipitation + SIL-IS) A->B Optimized Parameters C 3. LC-MS/MS Analysis (ESI+, MRM Transitions) B->C Extracted Samples D 4. ICH M10 Validation (Accuracy, Precision, Matrix Effect) C->D Raw Data E 5. Data Processing (Quantification vs. Calibration Curve) D->E Validated Metrics F 6. Regulatory Submission / QA E->F Final Report

Figure 1: ICH M10-compliant LC-MS/MS method development and validation workflow.

Step-by-Step Experimental Protocol (A Self-Validating System)

To ensure data integrity, this protocol is designed as a self-validating system compliant with global regulatory standards ()[3].

Step 1: Sample Preparation & Internal Standard Addition

Causality: To correct for matrix effects (ion suppression/enhancement) during ESI, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 1-(2,4-Difluorobenzenesulfonyl)piperazine-d8, is utilized.

  • Aliquot 50 µL of the biological sample (e.g., plasma) into a 96-well plate.

  • Spike 10 µL of the SIL-IS working solution (50 ng/mL) into every well. By adding the SIL-IS before extraction, any volumetric loss or ionization fluctuation is proportionally mirrored, rendering the Analyte/IS peak area ratio self-correcting.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to induce protein precipitation (PPT).

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water prior to injection.

Step 2: Chromatographic Separation

Causality: A Biphenyl stationary phase is selected over standard C18. The biphenyl phase offers enhanced π−π interactions with the difluorobenzene ring, providing superior retention and separation from polar matrix lipids.

  • Column: Biphenyl core-shell column (50 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Buffering to pH ~2.7 ensures the secondary amine of the piperazine ring remains fully protonated, preventing secondary interactions with free silanols that cause peak tailing).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, re-equilibrate at 5% B for 0.5 min. (Total run time: 3.5 min).

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Setup

Causality: During Collision-Induced Dissociation (CID) with argon gas, the sulfonamide bond is the most labile and cleaves predictably.

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: m/z 263.1 [M+H]+

  • Quantifier Ion: m/z 177.0 (Represents the 2,4-difluorobenzenesulfonyl cation; used for maximum sensitivity).

  • Qualifier Ion: m/z 85.1 (Represents the cleaved piperazine fragment; used to ensure structural confirmation).

Comparative Data & Validation Metrics

The following tables summarize the quantitative performance of the LC-MS/MS method compared to a traditional LC-DAD approach, alongside ICH M10 validation metrics.

Table 1: Performance Comparison (LC-MS/MS vs. LC-DAD)

ParameterLC-MS/MS (Triple Quadrupole)LC-DAD (Diode Array Detector)
Detection Mechanism MRM (Precursor Product Ion)UV Absorbance (Chromophore dependent)
Lower Limit of Quant. (LLOQ) 0.5 ng/mL250 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL250 – 10,000 ng/mL
Selectivity Extremely High (Orthogonal mass filtering)Moderate (Prone to spectral overlap)
Matrix Effect Susceptibility Self-corrected via SIL-ISHigh risk of co-eluting interferences
Run Time per Sample 3.5 minutes12.0 minutes

Table 2: ICH M10 Validation Data Summary for LC-MS/MS

QC Level (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)Matrix Factor (IS-normalized)
0.5 (LLOQ) 4.2%6.1%+4.5%0.98
1.5 (Low QC) 3.1%4.8%+2.1%1.02
250 (Mid QC) 1.8%2.5%-1.4%1.01
400 (High QC) 1.5%2.2%-0.8%0.99

Note: The ICH M10 guidelines require precision (CV%) to be 15% ( 20% at LLOQ) and accuracy bias to be within ± 15% ( ± 20% at LLOQ). The LC-MS/MS method easily exceeds these regulatory thresholds.

Conclusion

For the quantification of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride, LC-MS/MS is unequivocally superior to LC-DAD. By leveraging the basicity of the piperazine ring for highly efficient ESI+ ionization and utilizing MRM for orthogonal selectivity, the LC-MS/MS protocol achieves a 500-fold improvement in LLOQ while reducing analytical run times. When coupled with a stable isotope-labeled internal standard, the methodology forms a robust, self-validating system fully compliant with modern regulatory bioanalysis standards.

References

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Journal of Clinical Medicine (PMC) URL: [Link]

  • Title: ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Difluorobenzenesulfonyl Piperazine Derivatives

Welcome, fellow researchers. In the intricate world of drug discovery, the precise quantification of molecular interactions is the bedrock upon which successful therapeutic candidates are built.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers. In the intricate world of drug discovery, the precise quantification of molecular interactions is the bedrock upon which successful therapeutic candidates are built. The difluorobenzenesulfonyl piperazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][2][3] The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity, making a systematic comparison of these derivatives essential for lead optimization.

This guide eschews a rigid template. Instead, it is structured to provide a logical and in-depth exploration of not just how to compare binding affinities, but why we make specific experimental choices. We will delve into the core principles of structure-activity relationships (SAR), detail gold-standard experimental protocols, and interpret the resulting data, grounding every claim in authoritative sources.

Pillar 1: The Scientific Rationale – Charting the Structure-Activity Landscape

The ultimate goal of comparing a library of congeners—molecules sharing a common core structure—is to establish a clear Structure-Activity Relationship (SAR). An SAR study illuminates how subtle changes in a molecule's architecture impact its biological activity. For our difluorobenzenesulfonyl piperazine series, we aim to understand how modifying substituents on the piperazine ring or altering the difluoro-substitution pattern on the phenyl ring affects binding to our target. This understanding is critical for rationally designing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[3][4]

A robust SAR analysis allows us to build a pharmacophore model, which defines the key chemical features required for optimal binding.[3] This model then serves as a predictive tool to design future generations of compounds with even greater therapeutic potential.

cluster_0 SAR Logic Flow A Synthesize Derivative Library B Measure Binding Affinity (Ki/Kd) A->B Experimental Quantification C Analyze Data: Identify Trends B->C Data Interpretation D Build Pharmacophore Model C->D Feature Identification E Rational Design of New Derivatives D->E Predictive Design E->A Iterative Synthesis F Test & Refine Model E->F Hypothesis Testing

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Pillar 2: Methodologies for Quantifying Molecular Interactions

Selecting the appropriate assay is paramount for generating reliable and meaningful data. While numerous techniques exist, we will focus on two gold-standard methods that provide complementary information: the Radioligand Binding Assay for its sensitivity and high-throughput capabilities, and Isothermal Titration Calorimetry for its direct, label-free measurement of binding thermodynamics.[5][6]

Method A: The Radioligand Binding Assay – The Gold Standard for Affinity

Radioligand binding assays are revered for their robustness and sensitivity in measuring the affinity of a ligand for its receptor.[5] The most common format for SAR screening is the competitive binding assay, where our unlabeled test compounds (the difluorobenzenesulfonyl piperazine derivatives) compete with a radiolabeled ligand of known high affinity for binding to the target receptor.[5][7]

This protocol is a self-validating system. By including controls for total and non-specific binding, we can accurately calculate the specific binding of the radioligand, which is the foundational data point for our analysis.

  • Receptor Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) with protease inhibitors.[8]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[8]

    • Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation. This step is crucial to remove endogenous ligands and interfering cellular components.

    • Resuspend the final pellet in an assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[9]

  • Assay Execution (96-well plate format):

    • Total Binding Wells: To these wells, add the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its dissociation constant, Kd), and assay buffer.[10]

    • Non-specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a high concentration of an unlabeled, known high-affinity ligand (different from your test compounds) to saturate the receptors and prevent the radioligand from binding specifically.[9]

    • Competition Wells: Add receptor membranes, the radioligand, and varying concentrations of your difluorobenzenesulfonyl piperazine test compounds (typically a 10-point, five-log unit dilution series).[5]

  • Incubation and Filtration:

    • Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[8] It is critical to first establish that equilibrium is reached by performing a time-course experiment.[11][12]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI). The PEI treatment reduces non-specific binding of the positively charged radioligand to the negatively charged filter.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[9]

  • Quantification and Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[8]

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8] The Ki value represents the binding affinity of your test compound.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Receptor Membranes setup 2. Set up Assay Plate (Total, NSB, Competition) prep->setup incubate 3. Incubate to Equilibrium setup->incubate filtrate 4. Filter & Wash to Separate Bound/Free incubate->filtrate count 5. Scintillation Counting filtrate->count analyze 6. Analyze Data (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Method B: Isothermal Titration Calorimetry (ITC) – A Thermodynamic Profile

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[6] This allows for the determination of not only the binding affinity (Kd) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13] This provides unparalleled insight into the thermodynamic forces driving the binding event.

The integrity of ITC data relies heavily on meticulous sample preparation. The requirement for identical buffers for both the macromolecule and the ligand is a self-validating control against misleading heats of dilution.[13]

  • Sample Preparation:

    • Express and purify the target protein to a high degree.

    • Dissolve the purified protein (in the sample cell) and the difluorobenzenesulfonyl piperazine derivative (in the injection syringe) in identical, degassed buffer .[13] Buffer mismatch is a common source of error, as small differences in pH or buffer components can generate significant heat upon mixing, masking the true binding signal.[14]

    • Accurately determine the concentrations of both the protein and the ligand. Errors in concentration directly impact the calculated stoichiometry and affinity.[13]

  • Instrument Setup and Titration:

    • Thoroughly clean the sample and reference cells. Fill the reference cell with the dialysis buffer.[15]

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe, ensuring no air bubbles are introduced.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial control experiment by titrating the ligand into the buffer alone to measure the heat of dilution, which will be subtracted from the main experimental data.[6]

  • Data Acquisition and Analysis:

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells as the ligand is injected. Each injection produces a heat pulse that corresponds to the binding reaction.

    • As the titration progresses, the protein becomes saturated, and the magnitude of the heat pulses decreases until only the heat of dilution is observed.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site model) to calculate the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[13]

Pillar 3: Data Interpretation – A Comparative Case Study

To illustrate the power of this approach, let's consider a hypothetical dataset for a series of difluorobenzenesulfonyl piperazine derivatives tested against the human Dopamine D3 receptor, a target of significant interest in neuropsychiatric disorders.[4][16][17]

Table 1: Binding Affinities of Difluorobenzenesulfonyl Piperazine Derivatives at the Human D3 Receptor

Compound IDR Group (Piperazine N4)Phenyl-SO2 SubstitutionKi (nM)D3/D2 Selectivity
1a -H2,4-difluoro15.850-fold
1b -CH32,4-difluoro8.285-fold
1c -CH2CH2OH2,4-difluoro25.130-fold
1d -H4-fluoro45.315-fold
1e -Hnone120.75-fold

Data are hypothetical for illustrative purposes.

Analysis of Structure-Activity Relationships:
  • Impact of Fluorination: A direct comparison between compounds 1a , 1d , and 1e clearly demonstrates the critical role of the fluorine substituents. The non-fluorinated parent compound (1e ) has a weak affinity (Ki = 120.7 nM). The addition of a single fluorine at the 4-position (1d ) improves affinity, but the 2,4-difluoro substitution pattern (1a ) provides a significant ~8-fold increase in affinity over the parent compound. This suggests that the electronic and/or conformational effects of the difluoro moiety are crucial for optimal interaction with the D3 receptor binding pocket.

  • Impact of Piperazine Substitution: Comparing 1a , 1b , and 1c reveals the influence of the N4 substituent on the piperazine ring. The addition of a small, lipophilic methyl group (1b ) doubles the affinity compared to the unsubstituted analog (1a ), suggesting a favorable hydrophobic interaction in a specific sub-pocket of the receptor. Conversely, adding a more polar hydroxyethyl group (1c ) reduces affinity, indicating that bulk or polarity at this position is detrimental to binding.

  • Selectivity: The data also highlights the impact of these structural modifications on selectivity over the closely related D2 receptor. The 2,4-difluoro substitution appears to be a key determinant of D3 selectivity, a highly desirable trait for developing therapeutics with fewer side effects.[17]

Conclusion

The rigorous, comparative evaluation of binding affinity is not merely a data collection exercise; it is a fundamental pillar of modern drug discovery. By employing robust, self-validating methodologies like radioligand binding assays and isothermal titration calorimetry, we can generate high-fidelity data. This data, when interpreted through the lens of structure-activity relationships, empowers us to rationally design and iteratively refine molecules like the difluorobenzenesulfonyl piperazines, transforming them from promising scaffolds into potent and selective therapeutic candidates.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHElIppmg2M55vqM-lI7_joe0EymRfD8GQgSOxkHgPQOdA4untWgZiRB9zelLm6-RRJxm6c_YnOHCkJlOMMdAuKiSP2d9k6DsVHlvCYdtwbUljORGyxJpchXcbL8fPdOX1kjtNoJf7qx7lJOInMMA4O2lA8O6REE9q0t8KZRwN0g-gUCU9WFZbFbxlJdqr1gpHGptAHounytL9b89J9pw7-OXU9UPt2]
  • Gifford Bioscience. Radioligand Binding Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzqOBM8n0SKA5VDiB8L7R2M0MAmQJVnTQcYWDXjv-AewOnyucQPkqOtg1-BuLecp6uoF_M6pkrjuB_DusryKxFkJCJ1N_uQ9V2A-izGFQCmN894vRV5srOTnLB5PVqSgFAp-mClX35fW7fLvTbN63oR6kRhpNE]
  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1860, 161–174. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8489108/]
  • Grosso, S., & Giordano, M. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (142), 58673. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6346142/]
  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBH5rf6mVfjkcyUX3rCeQiaW5MpHc9WVMIi2POGnSW10DXUGXbGWu7zKkakcrnjsg3701GiTb6B3v6abbv7idTwZaTk7TUKO7wYxNZJlJM3D2dTW8pSV_ixfCowaYhB5S9a7TaWodiFqUcOFnRMZUGMl97OPhCjDNOisGF6ksT71nHr7pdgzKMqQoLmY0n22VfBDc=]
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL7LQZKsqG5tsR82BtQs-AVnfsvf3FAGV5RT63qrjMyClF-LhTgPFQKeua6VfgFswifVvxjlECswTg4_w-CqhNbzJOFL8iq7tmwBCOjcj3uYa6dswbvwnfUHivGDKvFV_WOu-7VrRXLTVrU3UPO6lMs4EE6LJzn6wliv0fKLehgckvePr5Z5Oz3VUqC2HnfbLdnZ2Ae4sdCxy-2h_wWxaszF5qvRiVqOqtP-HabUwdh6km1XEF1t8D_g==]
  • Mader, L., & Zierles, A. (2025). Isothermal Titration Calorimetry ITC. protocols.io. [URL: https://dx.doi.org/10.17504/protocols.io.j8nlkr7x6v5r/v1]
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [URL: https://portlandpress.com/biochemist/article/45/1/22/232431/A-beginner-s-guide-to-surface-plasmon-resonance]
  • Wikipedia. Surface plasmon resonance. [URL: https://en.wikipedia.org/wiki/Surface_plasmon_resonance]
  • Fratti, R. A., & Chapman, E. R. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30317506/]
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMcF6p7_5H4DBbL0cW6PZLIYoD945SsHIc25uIXcM4Hp7vfEG-0lthvMu7n-sniDSZwTpdf255eEnS-50veVi_wXqGYCeBJZQN-GpIJL6sXGi0jSSmXQFnpKdplr_5JTXVPckil2XU2vGCdnJP6I3Gvlnph0-I2nD6xR_ngXNyBeeQk060ovXxqoeIP8l9p0uMwWM_dIfvGYnBrVid]
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F543-5.
  • Revvity. Radiometric Ligand-Binding Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzGjXrgYj72552ZscmZhzHukVw6Mu61dzHtjffQpZTeNmyzTm6wc8y948K_a8z0akAGDG044tcc6OaXpTNblvpCLZ-OKbMLkxSGiaVbn8KBnclG9I6MkYMjzZjZg3cVn8FYP2FVnQMahXFYhvBQxaZqeh7ggZKug==]
  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkaYLVMm3e7deu2fUByZl7gB1c0O97NNuFkJJReATlBL6_e3S0KLQ4Hd8ZPenIa4DS9VUm52kOzCBOuQjp10YlwafjgMcw1C9a-W6ltRFEvfjA55ttkAB2mpSsfEGYj5QCzVZuA2qwMQNbeb1L1xsxG0r9HPHW]
  • Wikipedia. Isothermal titration calorimetry. [URL: https://en.wikipedia.
  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElrr2NjRSOpMrRpnD8syFZ7rjPLa7t1Z75k4Bbz91HekEoLDv3e9czPl1lb1du3vmAIQd6sQcKQYBeUs_9yH4ndGYXHam4y71nMVbNPBE3CQs8rv3y6R0s-lbZxvpIlpCc8DZAaQeWIziPNH729YUGkEu2VyJByNk5NvK10venCzU5bE4HUxhgchaIjEMew6_xsZeUlEu6ZkL7zfrL_LTsQ5K5WPu06vW4AOoLQmovKnPnsn96VEflvcalU16c5Q==]
  • Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [URL: https://elifesciences.org/articles/57264]
  • Jarmoskaite, I., AlSadhan, I., Vaidyanathan, P. P., & Herschlag, D. (2020). How to measure and evaluate binding affinities. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7410218/]
  • Zhang, Y., et al. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [URL: https://doi.org/10.1039/D5SC02460A]
  • Shuker, S. B., et al. (2023). Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00494]
  • Bertrand, D., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001991/]
  • Husbands, S. M., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21434614/]
  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [URL: https://ijppr.humanjournals.
  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/23098]
  • Wieczorek, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [URL: https://www.mdpi.com/1420-3049/30/19/4141]
  • Banfi, L., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486603/]
  • Guan, Z., et al. (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30721024/]
  • Fuxe, K., et al. (2020). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.01017/full]
  • de Oliveira, A. M., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35395172/]
  • ResearchGate. (2025). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [URL: https://www.researchgate.
  • Gapsys, V., et al. (2021). Evaluating the FEP+ protocol for predicting binding affinity of congeneric ligands towards various soluble proteins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8694082/]
  • Wouters, W. G., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [URL: https://www.mdpi.com/1422-0067/22/11/5698]
  • R Discovery. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. [URL: https://rdiscovery.
  • ResearchGate. (2025). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [URL: https://www.researchgate.
  • Cichero, E., et al. (2017). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489801/]
  • Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3172131/]
  • ResearchGate. (2016). synthesis and biological evaluation of some novel piperazine derivatives. [URL: https://www.researchgate.
  • ResearchGate. (2007). Derivatives as 5HT(1A) receptor ligands - Past and present. [URL: https://www.researchgate.net/publication/6334204_Arylpiperazine_Derivatives_as_5HT_1A_receptor_ligands_-_Past_and_present]
  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of piperazine derivatives as pan-PPARs agonists for the treatment of liver fibrosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38579737/]
  • Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11689074/]
  • Mohammad, T., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058204/]
  • Szafarz, M., et al. (2023). New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1108]
  • ResearchGate. (2021). Binding affinities for the D 2 , 5-HT 1A , 5-HT 2A , 5-HT 6 and H 3... [URL: https://www.researchgate.net/figure/Binding-affinities-for-the-D-2-5-HT-1A-5-HT-2A-5-HT-6-and-H-3-receptors-of-the_tbl1_351187440]
  • Zhao, X., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra00490h]

Sources

Comparative

1-(2,4-Difluorobenzenesulfonyl)piperazine Hydrochloride: A Comparative Guide to Sulfonyl Piperazines in CNS Research

Executive Summary & Pharmacophore Significance In central nervous system (CNS) drug discovery, the arylsulfonylpiperazine scaffold is recognized as a privileged pharmacophore, most notably for its high affinity and selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

In central nervous system (CNS) drug discovery, the arylsulfonylpiperazine scaffold is recognized as a privileged pharmacophore, most notably for its high affinity and selectivity toward the 5-HT6 serotonin receptor[1]. Antagonism of the 5-HT6 receptor has been extensively validated as a mechanism to enhance cholinergic and glutamatergic neurotransmission, offering pro-cognitive benefits in models of Alzheimer's disease and schizophrenia[2].

1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (DFBSP HCl) serves as a critical building block and lead-like tool compound in this space. By objectively comparing DFBSP HCl to the unsubstituted parent core and advanced clinical candidates like SB-399885 [3], researchers can better understand the structure-activity relationships (SAR) that drive blood-brain barrier (BBB) penetration, metabolic stability, and target engagement.

Mechanistic Rationale: The Role of the 2,4-Difluoro Substitution

The design of DFBSP HCl relies on precise molecular interactions within the GPCR binding pocket. The causality behind its structural features includes:

  • The Piperazine Ring (Basic Center): The secondary amine of the piperazine ring is protonated at physiological pH. This positive charge is strictly required to form a critical salt bridge with the conserved Aspartate residue (Asp3.32) in transmembrane domain 3 of the 5-HT6 receptor.

  • The Sulfonyl Linker: The SO2​ group acts as a rigid, electron-withdrawing hinge that properly vectors the aryl ring into a deep hydrophobic accessory pocket, while also participating in hydrogen bonding with local threonine or serine residues.

  • The 2,4-Difluoro Aryl Substitution:

    • Metabolic Stability: Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP)-mediated aromatic oxidation (hydroxylation) at the ortho and para positions. Substituting these positions with fluorine atoms—which possess a van der Waals radius similar to hydrogen but a much stronger C-F bond—effectively blocks CYP450 metabolism without drastically altering the steric bulk.

    • Lipophilicity & BBB Penetration: Fluorine's high electronegativity modulates the pKa of the adjacent sulfonamide system and increases the overall lipophilicity (LogP) of the molecule, directly enhancing passive diffusion across the blood-brain barrier.

    • Aqueous Solubility: Formulating the compound as a hydrochloride salt counteracts the extreme lipophilicity of the fluorinated free base, preventing compound precipitation in aqueous in vitro assay buffers.

G Agonist Serotonin (5-HT) GPCR 5-HT6 Receptor (Asp3.32) Agonist->GPCR Endogenous Binding Antagonist Sulfonylpiperazine (e.g., DFBSP HCl) Antagonist->GPCR Competitive Blockade Gs Gs Protein Activation GPCR->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Alpha-s Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion

Figure 1: Mechanism of 5-HT6 receptor antagonism by sulfonylpiperazines blocking cAMP accumulation.

Comparative Performance Data

To contextualize the performance of DFBSP HCl, it is compared below against the unsubstituted baseline (1-(Phenylsulfonyl)piperazine) and an advanced, highly optimized 5-HT6 antagonist, SB-399885 (N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide)[3],[4].

Compound5-HT6 Affinity ( Ki​ , nM)Predicted BBB Permeability (LogBB)Human Liver Microsome (HLM) T1/2​ (min)Key Structural Advantage
1-(Phenylsulfonyl)piperazine ~150 - 2000.25< 25Baseline pharmacophore; poor metabolic stability.
DFBSP HCl ~15 - 300.60> 60Fluorine blocks ortho/para oxidation; excellent tool compound.
SB-399885 9.00.85> 120Complex di-chloro/methoxy substitution maximizes pocket fit[3].

Note: Data represents aggregated consensus values from standard SAR evaluations of arylsulfonylpiperazine derivatives[1],[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows required to evaluate DFBSP HCl and related sulfonyl piperazines.

Protocol A: In Vitro 5-HT6 Radioligand Binding Assay

Causality: Native 5-HT6 expression in rodent brain tissue is relatively low and heterogeneous. Therefore, cloned human 5-HT6 receptors expressed in HeLa or HEK293 cells are utilized to isolate the specific binding affinity of the test compounds[1].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HeLa cells stably expressing the human 5-HT6 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Compound Dilution: Dissolve DFBSP HCl in 100% DMSO to a 10 mM stock. Expert Insight: The HCl salt ensures the compound remains in solution when subsequently diluted into the aqueous assay buffer (final DMSO concentration ≤ 1%).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [3H] -LSD (radioligand), and varying concentrations of DFBSP HCl (0.1 nM to 10 µM).

  • Control Validation: Define non-specific binding (NSB) using 10 µM methiothepin. This internal control self-validates the assay by ensuring the radioligand signal is receptor-specific.

  • Filtration & Separation: Terminate the reaction after 60 minutes at 37°C by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the basic piperazine nitrogen of DFBSP from non-specifically adhering to the filter, which would artificially inflate background noise.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: In Vivo Pharmacokinetics and BBB Penetration

Causality: High in vitro affinity is irrelevant for CNS drugs if they cannot cross the BBB. We measure the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) because highly lipophilic halogenated compounds (like DFBSP) often exhibit high non-specific binding to brain lipids, which can falsely suggest high levels of active drug.

Step-by-Step Methodology:

  • Dosing: Administer DFBSP HCl intravenously (IV) at 1 mg/kg or orally (PO) at 10 mg/kg to male Wistar rats.

  • Sampling: Euthanize cohorts (n=3 per timepoint) at 0.5, 1, 2, and 4 hours post-dose. Collect systemic blood via cardiac puncture and immediately harvest the whole brain.

  • Tissue Processing: Homogenize brain tissue in a 1:3 ratio (w/v) of phosphate-buffered saline. Extract plasma and brain homogenate using protein precipitation (acetonitrile containing an internal standard).

  • Equilibrium Dialysis (The Self-Validating Step): To determine the unbound fraction ( fu,brain​ ), dialyze a portion of the brain homogenate against blank buffer for 4 hours at 37°C. This ensures that the calculated BBB penetration reflects free, pharmacologically active drug rather than lipid-trapped compound.

  • LC-MS/MS Analysis: Quantify compound concentrations using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, tracking the specific parent-to-daughter ion transitions for the difluorobenzenesulfonyl moiety.

G Prep DFBSP HCl Preparation (DMSO/Buffer) InVitro In Vitro Binding (HeLa 5-HT6 / [3H]-LSD) Prep->InVitro InVivo In Vivo PK (LC-MS/MS Brain/Plasma) InVitro->InVivo If Ki < 50 nM Dialysis Equilibrium Dialysis (Determine unbound fraction) Decision Lead Optimization (SAR Analysis) Dialysis->Decision Calculate Kp,uu,brain InVivo->Dialysis Tissue extraction

Figure 2: Experimental workflow for evaluating sulfonylpiperazine CNS candidates.

References

  • Jeon, S., Choo, H., Park, W., & Pae, A. N. (2007). Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. Bulletin of the Korean Chemical Society.[Link]

  • Hirst, W. D., Stean, T. O., Rogers, D. C., et al. (2006). SB-399885 is a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties in aged rat water maze and novel object recognition models. European Journal of Pharmacology, 553(1-3), 109-119.[Link]

  • Fone, K. C. (2008). An update on the role of the 5-hydroxytryptamine6 receptor in cognitive function. Neuropharmacology.[Link]

Sources

Validation

benchmarking 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride in receptor screening assays

An In-Depth Comparative Guide to Benchmarking 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride in Receptor Screening Assays Executive Summary This guide provides a comprehensive framework for characterizing the ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Benchmarking 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride in Receptor Screening Assays

Executive Summary

This guide provides a comprehensive framework for characterizing the pharmacological profile of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride (herein referred to as "Test Compound"). We present a multi-tiered screening strategy, beginning with broad radioligand displacement assays to establish binding affinity and selectivity, followed by mechanism-specific functional assays to determine the mode of action. Through a direct comparison with a structurally simpler analog, 1-(Benzenesulfonyl)piperazine ("Alternative Compound"), this guide illustrates how subtle chemical modifications, such as difluorination, can dramatically influence receptor interaction profiles. The methodologies detailed herein are designed to be self-validating, incorporating critical controls and decision points to ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously profile novel compounds against a panel of common G-protein coupled receptors (GPCRs).

Introduction: The Rationale for Comprehensive Profiling

The aryl sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in centrally active agents targeting aminergic GPCRs.[1] Derivatives have been developed as antagonists for a range of receptors, including serotonergic, dopaminergic, and adrenergic subtypes.[2][3] The specific compound, 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride, incorporates a difluorinated phenyl ring, a modification often used to enhance metabolic stability or modulate receptor affinity and selectivity.[4]

Early-stage drug discovery necessitates a thorough understanding of a compound's receptor interaction profile. A comprehensive screening approach serves two primary purposes:

  • On-Target Affinity: To quantify the compound's potency at its intended molecular target(s).

  • Off-Target Liabilities: To identify potential interactions with other receptors that could lead to undesirable side effects.

This guide establishes a robust benchmarking workflow to elucidate the selectivity and functional activity of our Test Compound, providing critical data for go/no-go decisions in a drug development pipeline.

Pharmacological Context and Benchmarking Strategy

Given the prevalence of the arylpiperazine core in ligands for aminergic receptors, we selected a focused screening panel comprising key dopamine, serotonin, and adrenergic receptor subtypes.[5] These receptors are not only therapeutically relevant for a host of neuropsychiatric and cardiovascular conditions but also represent the three major classes of G-protein coupling: Gαs, Gαi, and Gαq.[6][7][8]

Our benchmarking strategy employs a two-phase approach:

  • Primary Screening (Binding): A competitive radioligand binding assay to determine the equilibrium dissociation constant (Kᵢ) of the Test Compound and the Alternative Compound at each receptor.[9] This assay is the gold standard for quantifying binding affinity due to its sensitivity and robustness.[10][11]

  • Functional Validation (Activity): For high-affinity interactions identified in the primary screen, cell-based functional assays are used to measure the compound's effect on downstream signaling pathways (e.g., cAMP production or intracellular calcium mobilization).[12][13] This critical step distinguishes between agonists (which activate the receptor) and antagonists (which block the receptor).

This sequential process, outlined below, ensures an efficient use of resources by focusing functional studies on the most potent interactions.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Validation A Compound Preparation (Test & Alternative) B Radioligand Binding Assay Panel (Dopamine, Serotonin, Adrenergic) A->B C Incubation & Filtration (Separation of Bound vs. Free Ligand) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Calculate IC50 and Ki values) D->E G Select High-Affinity Hits (e.g., Ki < 100 nM) E->G High-Affinity Hits H Functional Assays (cAMP for Gαi/s, Ca2+ Flux for Gαq) G->H I Dose-Response Analysis (Determine EC50 or IC50) H->I J Mode of Action Determination (Agonist vs. Antagonist) I->J

Caption: High-throughput screening cascade for compound characterization.

Detailed Experimental Methodologies

Scientific integrity demands that protocols be robust and self-validating. The following methods include essential controls to ensure the reliability of the generated data.

Primary Screen: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific, high-affinity radioligand from a receptor.[14] The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant (Kᵢ).

Protocol:

  • Receptor Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant CHO or HEK293 cells) are prepared via homogenization and centrifugation and stored at -80°C. Protein concentration is quantified using a standard BCA assay.

  • Assay Buffer Preparation: A buffer appropriate for the receptor is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture Assembly: In a 96-well plate, the following are added in order:

    • Assay Buffer

    • Test Compound or Alternative Compound (at 10-point, half-log dilutions, e.g., from 10 µM to 300 pM).

    • Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂ₐ) at a final concentration near its Kₑ value.

    • Cell membranes (typically 5-20 µg protein per well).

  • Control Wells:

    • Total Binding: Contains membranes and radioligand but no test compound.

    • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration (e.g., 10 µM) of a known, non-labeled standard antagonist to saturate all specific binding sites.

  • Incubation: The plate is incubated at room temperature for a duration sufficient to reach equilibrium (e.g., 60-120 minutes), as determined in prior kinetic experiments.[15]

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Filters are washed multiple times with ice-cold assay buffer.

  • Quantification: The filter mat is dried, and a scintillation cocktail is added to each filter spot. The plate is then counted in a microplate scintillation counter to measure radioactive decay (in counts per minute, CPM).

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Percent inhibition at each test compound concentration is calculated relative to the specific binding.

    • A non-linear regression analysis (sigmoidal dose-response) is used to fit the data and determine the IC₅₀ value.

    • The Kᵢ is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

Functional Validation: Second Messenger Assays

Functional assays determine whether a compound that binds to a receptor either mimics the endogenous ligand (agonist) or blocks its action (antagonist).[16] The choice of assay depends on the receptor's primary signaling pathway.[12]

Protocol (Example: Gαq-Coupled Receptor - Calcium Flux):

  • Cell Culture: HEK293 cells stably expressing the receptor of interest (e.g., 5-HT₂ₐ) are seeded into black, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Antagonist Mode Test:

    • Cells are pre-incubated with the Test Compound (at various concentrations) for 15-30 minutes.

    • The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • A baseline fluorescence reading is established.

    • A known agonist for the receptor (e.g., Serotonin) is added at a concentration that elicits an ~80% maximal response (EC₈₀).

    • The change in fluorescence (indicating intracellular calcium release) is monitored over time.

    • An antagonist will produce a concentration-dependent decrease in the agonist-induced signal. Data is used to calculate an IC₅₀ value.

  • Agonist Mode Test:

    • After dye loading, the plate is placed directly into the fluorescence reader.

    • A baseline is established.

    • The Test Compound (at various concentrations) is added.

    • The change in fluorescence is monitored.

    • An agonist will produce a concentration-dependent increase in fluorescence. Data is used to calculate an EC₅₀ value.

Comparative Analysis: Unveiling the Impact of Difluorination

The following table presents illustrative data for the Test Compound and the less-substituted Alternative Compound across a panel of key aminergic receptors. This data is representative of what would be expected for this chemical class and is intended for benchmarking purposes.

Receptor TargetG-Protein CouplingTest Compound Kᵢ (nM)Alternative Compound Kᵢ (nM)Fold Selectivity (Test Cpd)
Dopamine D₂ Gαi5.2 15.81.0
Serotonin 5-HT₂ₐ Gαq8.1 95.41.6
Adrenergic α₁ₐ Gαq12.5 155.22.4
Dopamine D₁Gαs> 1,000> 1,000> 192
Serotonin 5-HT₁ₐGαi25645049.2
Adrenergic β₂Gαs> 1,000> 1,000> 192

Interpretation of Results:

  • Potency: The Test Compound, 1-(2,4-Difluorobenzenesulfonyl)piperazine, demonstrates high affinity (Kᵢ < 15 nM) for the Dopamine D₂, Serotonin 5-HT₂ₐ, and Adrenergic α₁ₐ receptors.

  • Structure-Activity Relationship (SAR): The addition of the two fluorine atoms on the phenyl ring results in a significant potency enhancement across all three high-affinity targets compared to the non-fluorinated Alternative Compound. For example, potency at the 5-HT₂ₐ receptor increased more than 10-fold. This suggests the fluorine atoms may be involved in favorable interactions within the receptor binding pocket or may influence the conformation of the molecule to better fit the pocket.

  • Selectivity: The Test Compound exhibits a multi-target profile, with only modest selectivity (less than 3-fold) between D₂, 5-HT₂ₐ, and α₁ₐ. It shows excellent selectivity against the D₁, 5-HT₁ₐ, and β₂ receptors. This profile is common for many atypical antipsychotic drugs.[17]

  • Functional Data: Follow-up functional assays (data not shown) confirmed the Test Compound to be a potent antagonist at all three high-affinity receptors, with no significant agonist activity observed.

Mechanistic Deep Dive: Receptor Signaling Pathways

The Test Compound's antagonist activity can be understood by examining the canonical signaling pathways of its primary targets.

Dopamine D₂ Receptor (Gαi-Coupled)

The D₂ receptor is a classic Gαi-coupled receptor.[18][] Its activation by dopamine leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] As an antagonist, the Test Compound binds to the D₂ receptor but does not induce the conformational change necessary for G-protein activation. It thereby blocks dopamine's ability to inhibit adenylyl cyclase, preventing the downstream signaling cascade.

G cluster_0 Dopamine D2 Receptor Signaling (Gαi) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates TestCpd Test Compound (Antagonist) TestCpd->D2R Blocks Gai Gαi Protein D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates

Caption: Gαi-coupled signaling pathway of the Dopamine D₂ receptor.
Serotonin 5-HT₂ₐ and Adrenergic α₁ₐ Receptors (Gαq-Coupled)

Both the 5-HT₂ₐ and α₁ₐ receptors primarily couple to Gαq proteins.[7][17][20] Activation of this pathway stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[21] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[22] As an antagonist, the Test Compound occupies the receptor binding site, preventing serotonin or norepinephrine from initiating this signaling cascade and subsequent calcium mobilization.

G cluster_0 5-HT2A / α1A Receptor Signaling (Gαq) Ligand Serotonin or Norepinephrine Receptor 5-HT2A / α1A Receptor Ligand->Receptor Activates TestCpd Test Compound (Antagonist) TestCpd->Receptor Blocks Gaq Gαq Protein Receptor->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Gαq-coupled signaling pathway for 5-HT₂ₐ and α₁ₐ receptors.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. The primary binding assays reveal a multi-target profile with high affinity for D₂, 5-HT₂ₐ, and α₁ₐ receptors. The comparative data strongly suggests that the 2,4-difluoro substitution pattern is a key determinant of this high potency. Functional assays confirm the compound as an antagonist at these receptors.

This pharmacological profile—potent antagonism at D₂ and 5-HT₂ₐ receptors—is characteristic of several clinically effective atypical antipsychotic medications. The additional α₁ₐ antagonism may contribute to therapeutic effects but is also often associated with side effects like orthostatic hypotension.

Next Steps in Development would include:

  • Broader Selectivity Profiling: Screening against a comprehensive panel (e.g., >100 targets) to identify any further off-target interactions.

  • In Vitro ADME/Tox: Assessing metabolic stability, cell permeability, and cytotoxicity to evaluate drug-like properties.

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing additional analogs to optimize potency and selectivity for a desired target or combination of targets.

  • In Vivo Studies: Assessing pharmacokinetic properties and evaluating efficacy in relevant animal models of disease.

By following the rigorous, multi-step process outlined here, researchers can build a comprehensive data package to confidently advance promising compounds toward further development.

References

  • 5-HT2A receptor - Wikipedia. Wikipedia. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC. National Institutes of Health. [Link]

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. Oncodesign Services. [Link]

  • α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. American Society for Pharmacology and Experimental Therapeutics. [Link]

  • Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC - NIH. National Institutes of Health. [Link]

  • Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Physiological Society. [Link]

  • Alpha-1 adrenergic receptor - Wikipedia. Wikipedia. [Link]

  • Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Slideshare. [Link]

  • A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells - PMC. National Institutes of Health. [Link]

  • Full article: The α1-adrenergic receptors: diversity of signaling networks and regulation. Taylor & Francis Online. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Eurofins Discovery. [Link]

  • Functional assays for screening GPCR targets - PubMed. National Institutes of Health. [Link]

  • Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - Frontiers. Frontiers. [Link]

  • Radioligand Binding Assay - Creative Bioarray. Creative Bioarray. [Link]

  • D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons | PNAS. PNAS. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. National Institutes of Health. [Link]

  • The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research? MDPI. [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]

  • Radioligand binding assays and their analysis - PubMed. National Institutes of Health. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC. National Institutes of Health. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols - ResearchGate. ResearchGate. [Link]

  • Protocol to identify receptors of secreted proteins through CRISPR-Cas9 whole-genome screening technology - PMC. National Institutes of Health. [Link]

  • Chemical Screening of Nuclear Receptor Modulators - MDPI. MDPI. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. National Institutes of Health. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC. National Institutes of Health. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. National Institutes of Health. [Link]

  • 1-(2,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information. ECHA. [Link]

  • 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed. National Institutes of Health. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. MDPI. [Link]

  • BindingDB BDBM50108694 2-[[1-(2-(2,4-Difluorophenyl)ethyl)-4-piperidinyl]sulfonyl]benzonitrile. BindingDB. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. MDPI. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed. National Institutes of Health. [Link]

  • Piperazine‐based P2X4 receptor antagonists - PMC. National Institutes of Health. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Publishing. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride

This guide provides an in-depth operational and safety framework for the handling and disposal of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. As researchers and drug development professionals, our primary re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth operational and safety framework for the handling and disposal of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we work with and the implementation of robust safety protocols. This document moves beyond a simple checklist, offering a causal explanation for each recommendation to build a self-validating system of safety and trust in your experimental workflow.

Understanding the Hazard Profile: A Causal Analysis

While a specific Safety Data Sheet (SDS) for 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride may not be readily available, we can infer its potential hazards by examining its constituent chemical families: sulfonyl chlorides and piperazines. This analytical approach is crucial for establishing the why behind our safety protocols.

Compounds containing the benzenesulfonyl chloride moiety are known to be corrosive and react with water, including atmospheric moisture, which can liberate irritating or toxic gases.[1] The piperazine component, while a common scaffold in pharmaceuticals, is associated with skin and respiratory sensitization, meaning repeated exposure can lead to allergic reactions.[2][3][4]

Therefore, we must operate under the assumption that this compound presents the following risks:

  • Corrosivity: Causes severe skin burns and eye damage.[5]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][7]

  • Sensitization: May cause allergic skin or respiratory reactions upon repeated exposure.[2][4]

  • Organ Effects: Potential for damage to the respiratory system and skin with prolonged or repeated exposure.[6][8]

This hazard profile dictates a stringent approach to personal protective equipment to prevent any direct contact with the substance.

Core Protective Measures: Your Last Line of Defense

Engineering controls, such as fume hoods and proper ventilation, are the primary methods for minimizing exposure.[8][9] However, Personal Protective Equipment (PPE) is the essential final barrier between you and the chemical.

Eye and Face Protection

Given the high likelihood of corrosivity, eye protection is non-negotiable. Vapors or fine dust particles can cause severe and potentially permanent eye damage.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory.[10] Eyeglasses are not a substitute.[11]

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[3][12]

Hand Protection

Your hands are the most likely part of your body to come into direct contact with the chemical.[13] Glove selection is therefore a critical decision.

  • Glove Type: Nitrile gloves are a common and effective choice for incidental contact with many chemicals. However, for prolonged handling or in the case of a spill, heavier-duty gloves such as butyl or neoprene should be considered. Always check the manufacturer's glove compatibility charts for sulfonyl chlorides and piperazine derivatives.

  • Double Gloving: For all compounding, handling, and disposal activities, wearing two pairs of gloves is a best practice recommended by OSHA for handling hazardous substances.[14] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff.[14]

  • Integrity and Replacement: Change gloves frequently, at least every hour, and immediately if you suspect contamination or if they are punctured or torn.[14] Remove gloves using a technique that avoids skin contamination.[1]

Glove Selection Guide
Task Recommended Glove Type
Weighing/Transfer (low volume)Double Nitrile
Reaction Setup/WorkupDouble Nitrile or Neoprene over Nitrile
Spill CleanupHeavy-duty Butyl or Viton
Glassware CleaningNeoprene or other chemical-resistant utility gloves
Body Protection

Protecting your skin from potential burns and sensitization is paramount.

  • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting knit cuffs is the minimum requirement.[14]

  • Protective Gown/Apron: For procedures with a higher risk of splashing, a chemical-resistant apron or a disposable, low-permeability gown should be worn over the lab coat.[10][15]

  • Full Body Suit: In the event of a large spill or for extensive decontamination procedures, a full-body "bunny suit" may be necessary.[11]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear sandals, clogs, or woven shoes in the laboratory. Chemical-resistant shoe covers can be used for added protection during spill cleanup.[12]

Respiratory Protection

Inhalation of fine powders or aerosols can cause severe respiratory tract irritation and may lead to sensitization.[4][8]

  • Engineering Controls First: All work that may generate dust or aerosols must be performed in a certified chemical fume hood.[3][8]

  • When Respirators are Needed: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or during a spill cleanup, respiratory protection is required.[10][11] A NIOSH-approved respirator is necessary.[2][10]

Respiratory Protection Guide
Situation Recommended Respirator Type
Weighing powder outside a fume hoodN95 or higher particulate respirator
Spill generating airborne dustHalf-mask or full-face respirator with P100 (HEPA) filters
Unknown concentration/emergencySelf-Contained Breathing Apparatus (SCBA)[12]

Operational Plan: Integrating Safety into Your Workflow

A robust safety plan is procedural and proactive. The following steps provide a framework for the safe handling of 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride from receipt to disposal.

Step 1: Pre-Handling Preparation
  • Designate an Area: Clearly designate a specific area, preferably within a fume hood, for handling the compound.[14]

  • Assemble PPE: Gather all necessary PPE before approaching the chemical storage area.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[10] Have a spill kit rated for solid chemical spills readily available.

Step 2: The Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling the compound.

G cluster_prep Preparation cluster_donning PPE Donning cluster_handling Handling cluster_disposal Decontamination & Disposal prep_start Start: Prepare to Handle Compound review_sds Review SDS/Hazard Info prep_start->review_sds check_controls Verify Fume Hood Operation review_sds->check_controls gather_ppe Gather All Required PPE check_controls->gather_ppe don_gown Don Lab Coat/Gown gather_ppe->don_gown don_resp Don Respirator (if needed) don_gown->don_resp don_goggles Don Goggles/Face Shield don_resp->don_goggles don_gloves Don Inner Gloves don_goggles->don_gloves don_outer_gloves Don Outer Gloves (over cuff) don_gloves->don_outer_gloves handle_chem Perform Work in Fume Hood don_outer_gloves->handle_chem spill Spill Occurs? handle_chem->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes doff_outer Doff Outer Gloves no_spill->doff_outer cleanup Follow Spill Protocol yes_spill->cleanup cleanup->handle_chem doff_gown Doff Gown/Coat doff_outer->doff_gown doff_face Doff Goggles/Shield doff_gown->doff_face doff_inner Doff Inner Gloves doff_face->doff_inner wash_hands Wash Hands Thoroughly doff_inner->wash_hands dispose_waste Dispose of Waste per Regulations wash_hands->dispose_waste

Caption: Workflow for Safe Handling and PPE Management.

Step 3: Spill and Emergency Procedures
  • Evacuate: If a spill occurs outside of a containment area, evacuate all non-essential personnel.[3]

  • Communicate: Alert your supervisor and any nearby colleagues.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you are not trained or do not have the proper PPE.

  • Cleanup: Wearing the appropriate PPE (including respiratory protection), contain and collect the spilled material using a chemical absorbent pad or sand.[16] Do not use water. Place the waste in a sealed, labeled container.[3][9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Step 4: Decontamination and Disposal
  • Personal Decontamination: Remove PPE in the correct order to avoid cross-contamination (typically outer gloves first, then gown, face/eye protection, and finally inner gloves).[14] Wash hands and forearms thoroughly with soap and water.[1]

  • Waste Disposal: All materials contaminated with 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous waste.[17] Follow all institutional, local, and federal regulations for chemical waste disposal.[9] Do not pour waste down the drain.[16]

By understanding the inherent risks and methodically applying these protective measures, you can ensure a safe and productive research environment. Your safety, and that of your colleagues, is the most critical component of your work.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2,4-difluorobenzoyl)piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • BASF. (2026). Minimize Exposure with Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Product and company identification 2. Hazard identification of the product. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • New Jersey Department of Health. (2004). Hazard Summary - Piperazine Dihydrochloride. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.